Product packaging for Di-tert-butyl 3,3'-Iminodipropionate(Cat. No.:CAS No. 128988-04-5)

Di-tert-butyl 3,3'-Iminodipropionate

Cat. No.: B134915
CAS No.: 128988-04-5
M. Wt: 273.37 g/mol
InChI Key: KCTOWZYKZDFZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-tert-butyl 3,3'-Iminodipropionate is a useful research compound. Its molecular formula is C14H27NO4 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO4 B134915 Di-tert-butyl 3,3'-Iminodipropionate CAS No. 128988-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)18-11(16)7-9-15-10-8-12(17)19-14(4,5)6/h15H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTOWZYKZDFZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449350
Record name Di-tert-butyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128988-04-5
Record name Di-tert-butyl 3,3'-Iminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl 3,3'-Iminodipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Iminodipropionic Acid Di-tert-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester. The information is curated to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Properties

3,3'-Iminodipropionic Acid Di-tert-butyl Ester is a diester derivative of 3,3'-iminodipropionic acid. The presence of the bulky tert-butyl ester groups provides steric protection to the carboxylic acid functionalities, making it a useful building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₇NO₄[2]
Molecular Weight 273.37 g/mol [2]
Appearance Colorless to almost colorless clear liquid
CAS Number 128988-04-5
Purity >97.0% (GC)[2]
Refractive Index 1.44
Specific Gravity 0.97
InChI Key KCTOWZYKZDFZMQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCNCCC(=O)OC(C)(C)C
Spectroscopic Data

The ¹H NMR spectrum provides insight into the proton environments within the molecule. The expected chemical shifts are as follows:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃~1.45singlet18H
-CH₂-C(=O)~2.50triplet4H
-NH-CH₂-~2.80triplet4H
-NH-variablesinglet1H

Note: The chemical shift of the N-H proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Carbon AtomChemical Shift (ppm)
-C(C H₃)₃~28.2
-C (CH₃)₃~80.5
-C H₂-C(=O)~35.9
-NH-C H₂-~43.8
-C =O~172.5

The IR spectrum is useful for identifying key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500Secondary amine
C-H Stretch2850-3000Alkane C-H bonds
C=O Stretch~1730Ester carbonyl
C-O Stretch1150-1250Ester C-O bond

The presence of a strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.[3][4] The N-H stretch of the secondary amine is also a key diagnostic peak.

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The fragmentation of esters often involves cleavage of the C-O bond or rearrangements like the McLafferty rearrangement.[5] For 3,3'-Iminodipropionic Acid Di-tert-butyl Ester, key fragments would be expected from the loss of tert-butyl groups or parts of the propionate chain.

Experimental Protocols

Synthesis of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester

A common method for the synthesis of tert-butyl esters is the esterification of the corresponding carboxylic acid with tert-butanol.[6][7]

Reaction:

3,3'-Iminodipropionic Acid + 2 * tert-Butanol → 3,3'-Iminodipropionic Acid Di-tert-butyl Ester + 2 * H₂O

Detailed Methodology:

  • Reaction Setup: To a solution of 3,3'-iminodipropionic acid in a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as sulfuric acid or a solid acid catalyst.

  • Reagents: For improved yields, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: The crude product is then purified.

Purification

Column Chromatography:

Purification of the crude product can be effectively achieved using column chromatography.[9]

  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase: A solvent system of hexane and ethyl acetate in a suitable ratio (e.g., 9:1 to 4:1) is typically used for elution.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

  • Solvent Removal: Remove the solvent from the pure fractions under reduced pressure to obtain the final product.

Recrystallization:

If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an alternative or additional purification step.

Applications in Drug Development

The unique structure of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester makes it a valuable tool in drug development, particularly as a linker in targeted drug delivery systems.

PROTACs and Antibody-Drug Conjugates (ADCs)

Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are innovative therapeutic modalities that require linkers to connect a targeting moiety to a payload.[10][11][12] The di-tert-butyl ester can serve as a precursor to a dicarboxylic acid linker. The tert-butyl esters can be cleaved under specific conditions to reveal the carboxylic acids, which can then be conjugated to other molecules.

The cleavage of the tert-butyl ester can be achieved under acidic conditions or enzymatically.[13] This allows for the potential design of linkers that are stable in systemic circulation but are cleaved in the acidic tumor microenvironment or by specific intracellular enzymes.

Caption: General mechanism of action for a PROTAC.

Experimental Workflow: Enzymatic Cleavage of the Ester

The cleavage of the tert-butyl ester groups by esterases can be studied using an in vitro enzyme assay.

Enzyme_Assay_Workflow A Prepare Substrate Solution (3,3'-Iminodipropionic Acid Di-tert-butyl Ester in Buffer) C Incubate Substrate and Enzyme A->C B Prepare Enzyme Solution (Esterase in Buffer) B->C D Monitor Reaction Progress (e.g., pH change due to acid formation) C->D E Data Analysis (Determine reaction kinetics) D->E

Caption: Workflow for an enzyme-catalyzed ester cleavage assay.

A typical experimental protocol involves monitoring the hydrolysis of the ester, which releases carboxylic acid and leads to a decrease in pH.[14][15] This can be followed titrimetrically or spectrophotometrically using a pH indicator.

Detailed Methodology:

  • Reagents: Prepare a buffered solution of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester and a separate solution of the esterase enzyme.

  • Reaction Initiation: Mix the substrate and enzyme solutions in a thermostated vessel.

  • Monitoring: Monitor the reaction by measuring the change in pH over time. Alternatively, a chromogenic substrate analog could be used for spectrophotometric analysis.

  • Data Analysis: Calculate the initial reaction rate from the data and determine kinetic parameters such as Kₘ and Vₘₐₓ.

Safety and Handling

3,3'-Iminodipropionic Acid Di-tert-butyl Ester should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

3,3'-Iminodipropionic Acid Di-tert-butyl Ester is a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its protected dicarboxylic acid structure makes it an ideal building block for constructing linkers in targeted therapies like PROTACs and ADCs. The ability to deprotect the tert-butyl esters under specific conditions offers a strategy for controlled drug release. Further research into its applications is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl 3,3'-Iminodipropionate, a versatile building block in modern organic synthesis, with a particular focus on its relevance in drug discovery and development. This document details its chemical and physical properties, provides a likely experimental protocol for its synthesis, and explores its application in the rapidly advancing field of targeted protein degradation.

Core Concepts: Molecular Profile and Properties

This compound is a diester derivative of 3,3'-iminodipropionic acid. The presence of two tert-butyl ester groups is a key structural feature, conferring specific chemical properties that are highly valuable in multi-step organic synthesis. These bulky tert-butyl groups serve as effective protecting groups for the carboxylic acid functionalities, preventing them from reacting while other chemical transformations are carried out on the secondary amine.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Weight 273.37 g/mol
Molecular Formula C₁₄H₂₇NO₄
CAS Number 128988-04-5
Physical State Liquid
Color Colorless
Purity >97.0% (GC)

Experimental Protocol: Synthesis of this compound

Reaction: Aza-Michael Addition

Reactants:

  • tert-Butyl acrylate

  • Amine source (e.g., concentrated ammonium hydroxide or benzylamine)

  • Solvent (e.g., Methanol, Ethanol, or solvent-free)

  • (Optional) Catalyst: A base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used to facilitate the reaction.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl acrylate in the chosen solvent.

  • Slowly add the amine source to the stirred solution at room temperature. If a catalyst is used, it should be added at this stage. The molar ratio of tert-butyl acrylate to the amine source will influence the formation of the desired secondary amine over a primary amine. An excess of the acrylate is typically used.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-75°C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified. Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Work-up and Purification:

  • After evaporation of the solvent, the residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The resulting crude product is purified by column chromatography or distillation to yield this compound as a colorless liquid.

Application in Drug Development: A Key Linker in PROTACs

This compound serves as a valuable precursor for the synthesis of linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The nature and length of the linker are critical for the efficacy of the PROTAC, as they determine the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

The secondary amine of this compound, after deprotection of the tert-butyl groups, provides a reactive handle for conjugation to the POI-binding ligand and the E3 ligase ligand, forming the final PROTAC molecule.

Below is a diagram illustrating the general workflow for the development of a PROTAC, highlighting where a linker derived from this compound would be incorporated.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Evaluation poi_ligand POI Ligand protac PROTAC Molecule poi_ligand->protac Conjugation e3_ligand E3 Ligase Ligand e3_ligand->protac Conjugation linker_precursor Linker Precursor (from Di-tert-butyl 3,3'-Iminodipropionate) linker_precursor->protac Linker Formation cell_treatment Cell Treatment with PROTAC protac->cell_treatment ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) cell_treatment->ternary_complex ubiquitination POI Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation

Caption: PROTAC Development and Mechanism of Action Workflow.

Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System

PROTACs do not directly modulate a signaling pathway in the classical sense of being an agonist or antagonist. Instead, they co-opt a fundamental cellular process – the ubiquitin-proteasome system – to achieve targeted protein degradation. The signaling event is the induced proximity between the target protein and an E3 ubiquitin ligase, leading to the target's destruction.

The diagram below illustrates the key steps in this induced signaling cascade.

Targeted_Protein_Degradation_Pathway cluster_PROTAC_action PROTAC-Mediated Protein Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The Ubiquitin-Proteasome System Hijacked by a PROTAC for Targeted Protein Degradation.

Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a valuable secondary amine building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring two sterically hindered tert-butyl ester groups, allows for selective manipulation of the central amine functionality. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed, generalized experimental protocol, and a summary of its key physicochemical and spectroscopic properties.

Introduction

This compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. The presence of the tert-butyl ester moieties provides robust protection of the carboxylic acid functionalities, enabling chemists to perform a variety of transformations on the secondary amine, such as alkylation, acylation, and arylation. This technical guide outlines a common synthetic route to this compound and details its analytical characterization.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the aza-Michael addition of ammonia to tert-butyl acrylate. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Proposed Synthesis Pathway

Synthesis_Pathway Ammonia Ammonia (NH3) Intermediate Mono-adduct intermediate Ammonia->Intermediate + tert-Butyl Acrylate tertButylAcrylate tert-Butyl Acrylate (2 equiv.) tertButylAcrylate->Intermediate Product This compound tertButylAcrylate->Product Intermediate->Product + tert-Butyl Acrylate

Caption: Proposed reaction pathway for the synthesis of this compound via a double aza-Michael addition.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the principles of the aza-Michael addition reaction and may require optimization for specific laboratory conditions.[1][2][3][4][5]

Materials:

  • tert-Butyl acrylate

  • Ammonia (solution in methanol or other suitable solvent)

  • Methanol (or other suitable solvent)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl acrylate (2.0 equivalents) in a suitable solvent such as methanol.

  • Addition of Ammonia: Cool the solution in an ice bath. Slowly add a solution of ammonia (1.0 equivalent) in the same solvent to the stirred solution of tert-butyl acrylate. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow liquid.

Characterization Data

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₇NO₄[6]
Molecular Weight 273.37 g/mol [6]
CAS Number 128988-04-5[7]
Physical State Liquid[6]
Purity >97.0% (GC)[6]
Spectroscopic Data

¹H-NMR Spectroscopy

A ¹H-NMR spectrum for this compound is available from commercial suppliers. The spectrum is consistent with the proposed structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8t4H-NH-CH₂ -CH₂-
~2.4t4H-CH₂-CH₂ -C(O)O-
~1.4s18H-C(CH₃ )₃
~1.8 (broad s)1H-NH -

Note: The chemical shift of the N-H proton can be variable and may appear as a broad singlet.

¹³C-NMR Spectroscopy

Predicted Chemical Shift (ppm)Assignment
~172C =O (ester carbonyl)
~80-C (CH₃)₃
~45-NH-C H₂-CH₂-
~36-CH₂-C H₂-C(O)O-
~28-C(C H₃)₃

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for this compound is not available in the searched public databases. The expected characteristic absorption bands are:

Wavenumber (cm⁻¹)Functional Group
~3350-3300 (weak, broad)N-H stretch (secondary amine)
~2970-2850C-H stretch (alkane)
~1730 (strong)C=O stretch (ester)
~1150 (strong)C-O stretch (ester)

Mass Spectrometry (MS)

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Aza-Michael Addition Workup Solvent Removal Reaction->Workup Purification Vacuum Distillation / Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity GC Analysis Purification->Purity

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The aza-Michael addition of ammonia to tert-butyl acrylate offers a straightforward route to this valuable synthetic intermediate. While complete spectroscopic data is not universally available, the provided information and predicted spectral characteristics offer a solid basis for researchers and professionals in the fields of chemistry and drug development to synthesize, identify, and utilize this compound in their work. Further experimental validation of the predicted spectroscopic data is encouraged.

References

Spectroscopic Profile of Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Di-tert-butyl 3,3'-Iminodipropionate, a versatile synthetic intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used for data acquisition.

Introduction

This compound is a secondary amine containing two tert-butyl ester functional groups. Its structure makes it a valuable building block in organic synthesis, particularly in the development of novel ligands, polymers, and potential therapeutic agents. The tert-butyl groups provide steric hindrance, offering a protective role for the ester functionalities during various chemical transformations. A thorough understanding of its spectroscopic properties is crucial for its effective utilization and characterization in complex synthetic pathways.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Experimental Protocol: NMR Spectroscopy

While specific spectrometer frequencies for the available data are not explicitly stated in the public domain, a general experimental protocol for acquiring such spectra is as follows:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, the spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The temperature for the acquisition is maintained at a constant value, for instance, 21.7°C as has been previously reported for a ¹³C NMR measurement of this compound.

The workflow for a typical NMR experiment can be visualized as follows:

Figure 1. A generalized workflow for an NMR experiment.

Infrared (IR) Spectroscopy

At the time of this guide's compilation, specific Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound was not available in the public domain. However, based on its molecular structure, the following characteristic absorption bands can be predicted.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
1730 - 1750C=O StretchEster
1150 - 1250C-O StretchEster

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a liquid sample like this compound would involve the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹. An alternative method is to acquire the spectrum of a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

The logical flow of an FT-IR experiment is depicted below:

FTIR_Logic Sample Sample Detector Detector Sample->Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->Sample Computer Computer Detector->Computer Interferogram Computer->Computer Fourier Transform Spectrum Spectrum Computer->Spectrum

Figure 2. Logical flow of an FT-IR experiment.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
274.21[M+H]⁺ (Monoisotopic)
218.15[M - C₄H₉ + H]⁺
174.10[M - COOC₄H₉ + H]⁺
57.07[C₄H₉]⁺

Experimental Protocol: Mass Spectrometry

A common method for analyzing a compound like this compound would be Electrospray Ionization (ESI) Mass Spectrometry. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The analysis would typically be performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature linking this compound to the modulation of any particular signaling pathways or demonstrating significant biological activity. Its primary role reported to date is that of a synthetic intermediate. Researchers utilizing this compound in the synthesis of novel molecules for biological evaluation are encouraged to perform their own comprehensive bioassays.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While some NMR data has been reported, a complete spectroscopic characterization including detailed experimental parameters, FT-IR, and mass spectrometry data is not yet fully available in the public domain. The provided experimental protocols offer a standard approach for obtaining this data. As a versatile synthetic building block, a comprehensive understanding of its spectroscopic properties is essential for its application in research and drug development. Further studies are warranted to fully characterize this compound and to explore its potential biological activities.

The Pivotal Role of Tert-butyl Groups in Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a valuable synthetic intermediate in organic chemistry and drug development. Its utility is largely defined by the presence of two tert-butyl ester groups. This technical guide provides an in-depth analysis of the multifaceted roles of these tert-butyl groups, focusing on their steric, electronic, and solubility-modifying effects. Detailed experimental protocols, quantitative data, and visualizations are presented to offer a comprehensive resource for professionals in the field.

Introduction

This compound is a symmetrical secondary amine with two propionate chains, each terminating in a tert-butyl ester. This structure makes it a versatile building block for the synthesis of a variety of more complex molecules, including ligands, polymers, and pharmaceutical intermediates.[1] The strategic placement of the bulky tert-butyl groups is the cornerstone of its chemical behavior and widespread application. This guide will elucidate the critical functions of these groups, supported by experimental evidence.

Physicochemical Properties

The physical and chemical properties of this compound are significantly influenced by the tert-butyl moieties.

PropertyValueReference
Molecular Formula C₁₄H₂₇NO₄[2]
Molecular Weight 273.37 g/mol [2]
Physical State Colorless to almost colorless clear liquid[2]
Purity >97.0% (GC)[2]
Refractive Index 1.44[2]
Specific Gravity 0.97[2]
Storage Conditions Air and moisture sensitive, store under inert gas[2]

The Role of Tert-butyl Groups

The tert-butyl groups in this compound serve three primary functions: steric protection, electronic stabilization, and modification of physical properties.

Steric Protection of Ester Functionalities

The most significant role of the tert-butyl groups is to provide steric hindrance around the carbonyl carbons of the ester groups.[1] This bulkiness effectively shields the esters from nucleophilic attack, rendering them stable under a variety of reaction conditions where less hindered esters, such as methyl or ethyl esters, would react.[1] This stability allows for selective chemical transformations to be performed on the secondary amine functionality without affecting the ester groups.

Diagram 1: Steric hindrance by tert-butyl groups preventing nucleophilic attack on the ester carbonyls.
Electronic Effects

The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect, although less pronounced than its steric influence, can impact the reactivity of the adjacent ester groups. The electron-donating nature of the tert-butyl group can slightly increase the electron density on the carbonyl oxygen, making the carbonyl carbon less electrophilic. This further contributes to the reduced reactivity of the ester towards nucleophiles.

Electronic_Effect cluster_ester Tert-butyl Ester Moiety cluster_reactivity Reactivity tBu tert-butyl O O tBu->O +I effect C C O->C O_carbonyl O C->O_carbonyl Reactivity Reduced Electrophilicity of Carbonyl Carbon C->Reactivity

Diagram 2: Inductive effect of the tert-butyl group on the ester functionality.
Influence on Solubility and Crystallinity

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Michael addition of ammonia or a primary amine to tert-butyl acrylate. However, a more direct laboratory-scale synthesis can be achieved through the reaction of 3,3'-iminodipropionitrile with tert-butanol under acidic conditions.

Materials:

  • 3,3'-Iminodipropionitrile

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3'-iminodipropionitrile in an excess of tert-butanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Diagram 3: General workflow for the synthesis of this compound.
N-Alkylation of this compound

The protected ester groups allow for selective N-alkylation of the secondary amine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

  • Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Deprotection of the Tert-butyl Esters

The tert-butyl esters can be removed under acidic conditions to yield the corresponding carboxylic acids.

Materials:

  • N-substituted this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-substituted this compound derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting carboxylic acid can be further purified by recrystallization or chromatography if necessary.

Quantitative Data and Comparisons

While specific kinetic data for this compound is scarce in readily available literature, the general principles of steric hindrance allow for qualitative and semi-quantitative comparisons.

Reaction ConditionThis compoundDiethyl 3,3'-Iminodipropionate (for comparison)
Base-catalyzed Hydrolysis Very slow / No reactionReadily hydrolyzed to the carboxylate
Acid-catalyzed Hydrolysis Requires strong acid (e.g., TFA)Hydrolyzed under milder acidic conditions
Reaction with Grignard Reagents No reaction at the esterReacts to form tertiary alcohols
N-Alkylation Yield HighPotential for competing ester reactions

Applications in Drug Development and Research

The unique properties conferred by the tert-butyl groups make this compound a valuable tool in drug discovery and development. Its ability to act as a protected precursor for dicarboxylic acids with a central nitrogen atom is utilized in the synthesis of:

  • Peptide Mimetics: The iminodipropionate scaffold can be incorporated into peptide structures to introduce conformational constraints or to act as a linker.

  • Chelating Agents: The deprotected dicarboxylic acid can serve as a chelating agent for various metal ions, with potential applications in imaging and therapy.

  • Combinatorial Chemistry: The robust nature of the tert-butyl esters allows for a wide range of reactions to be performed on the amine, facilitating the creation of diverse molecular libraries for screening.

Conclusion

The tert-butyl groups in this compound are not merely passive substituents but are critical determinants of its chemical reactivity and utility. Their profound steric hindrance effect provides robust protection for the ester functionalities, enabling selective modifications at the secondary amine. This, coupled with their influence on the electronic properties and solubility, establishes this compound as a highly versatile and valuable building block for the synthesis of complex molecules in academic and industrial research, particularly within the realm of drug development. The experimental protocols and comparative data provided in this guide offer a practical framework for the effective utilization of this important synthetic intermediate.

References

Di-tert-butyl 3,3'-Iminodipropionate: A Comprehensive Technical Guide for Synthetic Intermediates in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di-tert-butyl 3,3'-Iminodipropionate is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structural features, comprising a secondary amine flanked by two sterically hindered tert-butyl ester groups, make it a valuable building block for the synthesis of complex molecules, including specialized ligands, polymers, and, notably, linkers for Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1] The presence of the bulky tert-butyl groups confers specific solubility characteristics and plays a crucial role in directing its reactivity. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 128988-04-5[1][2]
Molecular Formula C₁₄H₂₇NO₄[1]
Molecular Weight 273.37 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[1]
Synonyms 3,3'-Iminodipropionic Acid Di-tert-butyl Ester[1]
Purity >97.0% (GC)[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Assignments
¹H NMR A reference spectrum is available, showing characteristic peaks for the tert-butyl and propionate protons.[4]
¹³C NMR Expected signals include those for the tert-butyl carbons (quaternary and methyl), the ester carbonyl carbons, and the methylene carbons of the propionate backbone.
FT-IR Characteristic absorption bands are expected for the N-H stretch of the secondary amine, C=O stretch of the ester groups, and C-H stretches of the alkyl groups.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of tert-butyl groups or isobutylene.

Synthesis of this compound

The primary synthetic route to this compound involves the double Michael addition of ammonia to tert-butyl acrylate. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis via Michael Addition

Materials:

  • tert-Butyl acrylate

  • Ammonia (e.g., in methanol or as ammonium hydroxide)

  • Suitable solvent (e.g., methanol, ethanol, or neat)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with tert-butyl acrylate and the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the ammonia source to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete reaction.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Yields: The yield of this reaction can be optimized by controlling the stoichiometry of the reactants, reaction temperature, and reaction time.

Synthesis_Workflow tert-Butyl Acrylate tert-Butyl Acrylate Reaction Vessel Reaction Vessel tert-Butyl Acrylate->Reaction Vessel Ammonia Ammonia Ammonia->Reaction Vessel Purification Purification Reaction Vessel->Purification Crude Product This compound This compound Purification->this compound Pure Product

Synthesis of this compound.

Role as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The secondary amine is a nucleophilic center that can readily undergo a variety of transformations, while the tert-butyl ester groups are sterically hindered and resistant to many reaction conditions, effectively acting as protecting groups for the carboxylic acid functionalities.[1]

N-Alkylation and N-Acylation Reactions

The secondary amine can be selectively alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental to building more complex molecular architectures.

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br, R-I) or other alkylating agent

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

  • Aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF))

Procedure:

  • Dissolve this compound in the chosen aprotic solvent in a reaction vessel.

  • Add the base to the solution.

  • Add the alkylating agent dropwise to the stirred mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • This compound

  • Carboxylic acid or acid chloride

  • Coupling agent (if using a carboxylic acid, e.g., HATU, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Aprotic solvent (e.g., DMF, dichloromethane (DCM))

Procedure:

  • If starting from a carboxylic acid, dissolve the carboxylic acid, this compound, and the coupling agent in the aprotic solvent.

  • Add the base to the reaction mixture and stir at room temperature.

  • If using an acid chloride, dissolve this compound and the base in the aprotic solvent and add the acid chloride dropwise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction as described for N-alkylation.

  • Purify the product by column chromatography.

Deprotection of the tert-Butyl Esters

The tert-butyl ester groups are robust but can be cleaved under acidic conditions to reveal the corresponding carboxylic acids. This deprotection step is often performed towards the end of a synthetic sequence.

Materials:

  • N-substituted this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, as co-solvent)

Procedure:

  • Dissolve the tert-butyl ester-protected compound in DCM (if necessary).

  • Add TFA to the solution. The amount of TFA can range from a few equivalents to being used as the solvent itself.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Application in the Synthesis of PROTAC Linkers

One of the most significant applications of this compound is in the synthesis of bifunctional linkers for PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[6] The linker component of a PROTAC is crucial for its efficacy, and this compound provides a versatile scaffold for constructing these linkers.

The general strategy involves functionalizing the secondary amine of this compound with a moiety that can be attached to a POI ligand, and then, after deprotection of the tert-butyl esters, coupling the resulting diacid to an E3 ligase ligand.

PROTAC_Linker_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Di-tert-butyl_Iminodipropionate Di-tert-butyl_Iminodipropionate N-Functionalization N-Functionalization Di-tert-butyl_Iminodipropionate->N-Functionalization Alkylation/Acylation Deprotection Deprotection N-Functionalization->Deprotection TFA Bifunctional_Linker Bifunctional_Linker Deprotection->Bifunctional_Linker Coupling_1 Coupling_1 Bifunctional_Linker->Coupling_1 POI_Ligand POI_Ligand POI_Ligand->Coupling_1 E3_Ligase_Ligand E3_Ligase_Ligand Coupling_2 Coupling_2 E3_Ligase_Ligand->Coupling_2 Coupling_1->Coupling_2 Intermediate PROTAC PROTAC Coupling_2->PROTAC

Workflow for PROTAC Synthesis using the Linker.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the construction of a wide array of complex molecules. Its application in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of PROTAC linkers, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important building block.

References

An In-Depth Technical Guide to Di-tert-butyl 3,3'-Iminodipropionate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, featuring a secondary amine and two sterically hindered tert-butyl ester groups, makes it a valuable building block for the introduction of a propionate framework in the construction of more complex molecules. The bulky tert-butyl esters serve as effective protecting groups, allowing for selective reactions at the nitrogen atom. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its applications in medicinal chemistry and drug development as a linker molecule. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound, also known as 3,3'-Iminodipropionic Acid Di-tert-butyl Ester, is a colorless to pale yellow liquid at room temperature.[1] It is sensitive to air and moisture and should be stored accordingly.[1]

PropertyValueReference
CAS Number 128988-04-5[1]
Molecular Formula C₁₄H₂₇NO₄[1]
Molecular Weight 273.37 g/mol [1]
Appearance Colorless to Almost colorless clear liquid
Purity >97.0% (GC)[1]
Refractive Index 1.44[1]
Specific Gravity 0.97[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, reference):

    • δ 1.40-1.50 (s, 18H, C(CH₃)₃)

    • δ 2.80-2.95 (t, 4H, N-CH₂-)

    • δ 2.45-2.60 (t, 4H, -CH₂-COO)

    • A broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, reference):

    • δ 172-173 (C=O)

    • δ 80-81 (O-C(CH₃)₃)

    • δ 45-46 (N-CH₂)

    • δ 36-37 (-CH₂-COO)

    • δ 28 (C(CH₃)₃)

Synthesis of this compound

The most direct route for the synthesis of this compound is the esterification of 3,3'-iminodipropionic acid with tert-butyl alcohol under acidic conditions. While a specific detailed protocol for this exact transformation was not found in the search results, a general procedure for the esterification of carboxylic acids with tert-butanol is presented below. This can be adapted by a skilled chemist for the synthesis of the title compound.

Experimental Protocol: General Esterification of a Dicarboxylic Acid with tert-Butanol

  • Materials:

    • 3,3'-Iminodipropionic acid

    • tert-Butanol (excess)

    • Strong acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst like silicotungstic acid on bentonite)[2]

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[3]

    • Di-tert-butyl dicarbonate (optional, as an activating agent)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 3,3'-iminodipropionic acid in the chosen anhydrous solvent, add an excess of tert-butanol.

    • If using, add a catalytic amount of DMAP.

    • Slowly add the acid catalyst at 0 °C. Alternatively, if using an activating agent like di-tert-butyl dicarbonate, add it to the reaction mixture.

    • Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight.

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Key Reactions of this compound

The presence of a secondary amine allows for a variety of functionalization reactions, making this compound a versatile intermediate. The bulky tert-butyl ester groups are generally stable to many reaction conditions, allowing for selective modification at the nitrogen atom.

N-Alkylation

The secondary amine can be readily alkylated to introduce a variety of substituents.

Experimental Protocol: General N-Alkylation of a Secondary Amine [4][5][6]

  • Materials:

    • This compound

    • Alkyl halide (e.g., alkyl bromide or iodide)

    • Base (e.g., N,N-diisopropylethylamine (Hünig's base), potassium carbonate, or cesium hydroxide)[4][7]

    • Anhydrous solvent (e.g., acetonitrile or DMF)[4][5]

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Add the base to the solution.

    • Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

N-Acylation

The secondary amine can be acylated using acyl chlorides or anhydrides to form the corresponding amide.

Experimental Protocol: General N-Acylation of a Secondary Amine [8][9][10][11]

  • Materials:

    • This compound

    • Acyl chloride or acid anhydride

    • Base (e.g., triethylamine or pyridine)

    • Anhydrous solvent (e.g., dichloromethane or THF)

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent and cool the mixture to 0 °C.

    • Slowly add the acyl chloride or acid anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.

    • Purify the resulting N-acylated product by column chromatography or recrystallization.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in drug discovery and development, particularly as a linker in the construction of complex therapeutic molecules.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

While not a standard amino acid, the iminodipropionate core can be incorporated into peptide chains to introduce a flexible, non-peptidic spacer. The tert-butyl esters can be deprotected under acidic conditions, typically at the end of the synthesis along with other acid-labile side-chain protecting groups.[12][13]

SPPS_Workflow Resin Solid Support Attach Attach First Amino Acid Resin->Attach Deprotect1 Fmoc/Boc Deprotection Attach->Deprotect1 Couple1 Couple Next Amino Acid Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc/Boc Deprotection Wash1->Deprotect2 Couple2 Couple Di-tert-butyl 3,3'-iminodipropionate Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc/Boc Deprotection Wash2->Deprotect3 Couple3 Couple Final Amino Acid Deprotect3->Couple3 Cleave Cleave from Resin & Deprotect Side Chains Couple3->Cleave Peptide Purified Peptide with Iminodipropionate Linker Cleave->Peptide ADC_Concept cluster_ADC Antibody-Drug Conjugate cluster_Targeting Mechanism of Action Antibody Monoclonal Antibody Linker Iminodipropionate-derived Linker Antibody->Linker Covalent Bond TumorCell Tumor Cell Antibody->TumorCell Targeting Drug Cytotoxic Drug Linker->Drug Covalent Bond Internalization Internalization TumorCell->Internalization Release Drug Release Internalization->Release

References

An In-depth Technical Guide to Di-tert-butyl 3,3'-Iminodipropionate: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, synthesis, and applications of Di-tert-butyl 3,3'-Iminodipropionate, a versatile synthetic intermediate with significant utility in organic chemistry and drug development.

Core Principles and Strategic Utility

This compound (DTBP) is a diester derivative of 3,3'-iminodipropionic acid. Its chemical structure, featuring a central secondary amine and two sterically hindered tert-butyl ester groups, dictates its primary functions in chemical synthesis.

The core utility of DTBP lies in its role as a bifunctional building block and a protecting group . The secondary amine serves as a nucleophilic center, allowing for the introduction of various substituents through alkylation, acylation, or arylation. This versatility makes it a valuable precursor for creating more complex molecules, including specialized ligands and polymers.

A key feature of DTBP is the presence of the tert-butyl ester moieties . These groups serve as effective protecting groups for the carboxylic acid functionalities. The significant steric bulk of the tert-butyl groups renders the ester's carbonyl carbon highly resistant to nucleophilic attack under many reaction conditions. This stability allows for selective chemical transformations to be performed on the secondary amine without affecting the ester groups. The tert-butyl esters can be selectively cleaved under acidic conditions to reveal the free carboxylic acids when desired.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 128988-04-5[1]
Molecular Formula C₁₄H₂₇NO₄
Molecular Weight 273.37 g/mol
Appearance Colorless to almost colorless clear liquid
Synonyms 3,3'-Iminodipropionic Acid Di-tert-butyl Ester[2]
Physical State (at 20°C) Liquid[2]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[2]
Special Handling Air and moisture sensitive; store under inert gas[2]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: esterification of 3,3'-iminodipropionic acid or via a Michael addition reaction.

Esterification of 3,3'-Iminodipropionic Acid

A direct method involves the esterification of 3,3'-iminodipropionic acid with tert-butyl alcohol in the presence of an acid catalyst.

G cluster_0 Esterification Synthesis Workflow 3_3_Iminodipropionic_Acid 3,3'-Iminodipropionic Acid Reaction Esterification Reaction 3_3_Iminodipropionic_Acid->Reaction tert_Butanol tert-Butyl Alcohol tert_Butanol->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Purification Purification (e.g., Distillation) Reaction->Purification DTBP Di-tert-butyl 3,3'-Iminodipropionate Purification->DTBP

General workflow for the synthesis of DTBP via esterification.

Experimental Protocol (General):

  • Reaction Setup: 3,3'-Iminodipropionic acid and an excess of tert-butyl alcohol are combined in a suitable solvent.

  • Catalysis: A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for a sufficient period to drive the esterification to completion. Water produced during the reaction is typically removed to shift the equilibrium towards the product.

  • Workup and Purification: Upon completion, the reaction is cooled, and the excess alcohol and catalyst are neutralized and removed. The crude product is then purified, commonly by vacuum distillation, to yield this compound.

Aza-Michael Addition

An alternative and often high-yielding approach is the aza-Michael addition of ammonia to tert-butyl acrylate. In this reaction, the amine acts as the nucleophile, and the acrylate as the Michael acceptor.

G cluster_1 Aza-Michael Addition Synthesis Workflow Ammonia Ammonia Reaction Michael Addition Ammonia->Reaction tert_Butyl_Acrylate tert-Butyl Acrylate (2 eq.) tert_Butyl_Acrylate->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification DTBP Di-tert-butyl 3,3'-Iminodipropionate Purification->DTBP

General workflow for the synthesis of DTBP via Aza-Michael addition.

Experimental Protocol (General):

  • Reaction Setup: tert-Butyl acrylate is dissolved in a suitable solvent.

  • Addition of Amine: A source of ammonia (e.g., a solution of ammonia in an organic solvent or aqueous ammonium hydroxide) is added to the acrylate solution. The reaction is often carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the solvent and any excess reagents are removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool in drug development and various research areas.

Use as a Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the tert-butyl group is a common acid-labile side-chain protecting group. While DTBP itself may not be directly incorporated into the peptide backbone, its principle of tert-butyl protection is fundamental. The iminodipropionate scaffold can be used to create novel amino acid derivatives where the carboxylic acid groups are protected as tert-butyl esters.

G cluster_2 Role of tert-Butyl Protection in Fmoc/tBu SPPS Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Coupling Coupling with Fmoc-AA(tBu)-OH Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage (TFA) Repeat->Cleavage Final Peptide Free Peptide Cleavage->Peptide

Conceptual workflow of Fmoc/tBu solid-phase peptide synthesis.

Protocol for Cleavage of tert-Butyl Protecting Groups: The removal of the tert-butyl ester protecting groups is typically achieved at the final stage of peptide synthesis.

  • Cleavage Cocktail: The peptide-bound resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).

  • Scavengers: Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are included in the cocktail to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

  • Precipitation and Purification: After cleavage, the peptide is precipitated with cold diethyl ether, collected, and then purified by high-performance liquid chromatography (HPLC).

Potential as a Linker in Prodrugs and Antibody-Drug Conjugates (ADCs)

The bifunctional nature of the this compound scaffold makes it an attractive candidate for use as a linker in prodrug design. A therapeutic agent can be attached to the secondary amine, while the carboxylic acid groups (after deprotection) can be used to modulate solubility or for further conjugation. In the context of ADCs, a linker derived from this scaffold could potentially connect a monoclonal antibody to a cytotoxic payload. The stability of the linker is crucial for the efficacy and safety of the ADC, and the chemical handles offered by the iminodipropionate core allow for tailored linker design.

Safety and Handling

This compound is an air and moisture-sensitive liquid and should be handled in a well-ventilated area, preferably under an inert atmosphere. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to store the compound in a cool, dark place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for Di-tert-butyl 3,3'-Iminodipropionate as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3][4]

While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, there is a growing need for more diverse and functionally sophisticated linkers to optimize PROTAC performance.[3] Di-tert-butyl 3,3'-iminodipropionate is a commercially available building block with significant potential as a scaffold for PROTAC linkers. Its secondary amine core and two propionate arms, protected as tert-butyl esters, offer a versatile platform for chemical modification and the creation of novel linker architectures. The tert-butyl esters can be deprotected to reveal carboxylic acids for coupling to amine-containing warheads or E3 ligase ligands, while the central nitrogen atom can be functionalized to modulate linker properties.

These application notes provide a detailed protocol for the synthesis and evaluation of PROTACs utilizing a linker derived from this compound. The protocols are designed to be a starting point for researchers interested in exploring this linker scaffold for their specific protein targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Materials and Reagents

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Amine-functionalized warhead for the protein of interest (e.g., JQ1-amine for BRD4)

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine for Cereblon)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade solvents for purification (acetonitrile, water)

  • Reagents and buffers for biological assays (e.g., cell culture media, lysis buffers, antibodies)

Experimental Protocols

Part 1: Synthesis of the Di-acid Linker Intermediate

This protocol describes the deprotection of the tert-butyl esters of this compound to yield the corresponding di-acid linker intermediate.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

  • The resulting crude 3,3'-iminodipropionic acid is a white solid and can be used in the next step without further purification.

Part 2: Synthesis of a Symmetrical PROTAC

This protocol outlines the one-pot synthesis of a symmetrical PROTAC where the linker is coupled to two equivalents of the same amine-functionalized molecule (e.g., an E3 ligase ligand). This can be a useful intermediate for further elaboration.

  • Dissolve the crude 3,3'-iminodipropionic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add the amine-functionalized molecule (e.g., Pomalidomide-amine, 2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired symmetrical PROTAC.

Part 3: Synthesis of a Heterobifunctional PROTAC

This protocol describes a stepwise approach for the synthesis of a heterobifunctional PROTAC with different warhead and E3 ligase ligands.

Step 3a: Mono-amide Coupling

  • Dissolve the crude 3,3'-iminodipropionic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the first amine-functionalized molecule (e.g., JQ1-amine, 1.0 eq) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.

  • Once the mono-coupled intermediate is the major product, proceed to the next step.

Step 3b: Second Amide Coupling

  • To the reaction mixture containing the mono-coupled intermediate, add a second portion of HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the second amine-functionalized molecule (e.g., Pomalidomide-amine, 1.1 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and purify the final heterobifunctional PROTAC as described in Part 2.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow cluster_hetero Heterobifunctional PROTAC start Di-tert-butyl 3,3'-iminodipropionate deprotection TFA, DCM (Deprotection) start->deprotection di_acid 3,3'-Iminodipropionic Acid (Di-acid Intermediate) deprotection->di_acid mono_coupling 1. HATU, DIPEA 2. Warhead-NH2 di_acid->mono_coupling mono_product Mono-amide Intermediate mono_coupling->mono_product di_coupling 1. HATU, DIPEA 2. E3 Ligand-NH2 mono_product->di_coupling final_protac Final PROTAC di_coupling->final_protac

Caption: Workflow for the synthesis of a heterobifunctional PROTAC.

Characterization and Data Presentation

The synthesized PROTACs should be thoroughly characterized to confirm their identity, purity, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of a hypothetical BRD4-degrading PROTAC (PROTAC-X) derived from this compound is presented below.

PropertyValueMethod
Molecular Weight (MW)850.9 g/mol Calculated
cLogP3.8Calculated (e.g., ChemDraw)
Topological Polar Surface Area (TPSA)180.5 ŲCalculated (e.g., ChemDraw)
Aqueous Solubility25 µMExperimental (e.g., nephelometry)
Purity>98%HPLC
Analytical Data

Confirm the structure and identity of the final PROTAC using standard analytical techniques.

AnalysisExpected Result
LC-MS Correct mass-to-charge ratio for the expected molecular formula.
¹H NMR Peaks corresponding to the protons of the warhead, linker, and E3 ligase ligand with appropriate integrations and multiplicities.
¹³C NMR Peaks corresponding to the carbons of the final PROTAC molecule.
Biological Activity

Evaluate the biological activity of the synthesized PROTACs to determine their degradation efficiency.

AssayParameterPROTAC-X
Target Engagement IC₅₀ (BRD4)150 nM
Degradation DC₅₀ (BRD4 in HEK293T cells)50 nM
Maximal Degradation Dₘₐₓ (BRD4 in HEK293T cells)>90%
Selectivity No significant degradation of related proteins (e.g., BRD2, BRD3) at 1 µM.
Mechanism of Action Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132).

Target Signaling Pathway Example: BRD4

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. Its degradation has therapeutic potential in various cancers.

BRD4_Pathway cluster_pathway BRD4 Signaling Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Degradation BRD4 Degradation BRD4->Degradation Chromatin Chromatin Acetyl_Histones->Chromatin Gene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Machinery->Gene_Expression activates Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC_Degrader BRD4 PROTAC PROTAC_Degrader->BRD4 induces

Caption: Simplified signaling pathway of BRD4 in cancer.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in coupling reactions Incomplete activation of carboxylic acids; Steric hindrance.Increase the amount of coupling reagent (HATU) and base (DIPEA); Increase reaction time or temperature.
Formation of multiple products Side reactions; Di-acylation in the mono-coupling step.Carefully monitor the mono-coupling step by LC-MS and stop the reaction at the optimal time; Use a protecting group strategy for one of the carboxylic acids.
Poor solubility of the final PROTAC High lipophilicity.Modify the linker by introducing more polar functional groups (e.g., by N-alkylation of the central amine with a PEG chain).
No target degradation Poor cell permeability; Unfavorable ternary complex formation.Assess cell permeability using a PAMPA assay; Synthesize a library of PROTACs with different linker lengths and attachment points.

Conclusion

This compound represents a versatile and readily available starting material for the synthesis of novel PROTAC linkers. The protocols and guidelines presented here offer a framework for researchers to explore this scaffold and develop potent and selective protein degraders for a wide range of therapeutic targets. The modular nature of the synthesis allows for the systematic optimization of linker properties to enhance the overall performance of the resulting PROTACs.

References

Application Notes and Protocols for the Hypothetical Use of Di-tert-butyl 3,3'-Iminodipropionate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of solid-phase peptide synthesis (SPPS). To date, there is no specific literature detailing the direct application of Di-tert-butyl 3,3'-Iminodipropionate as a linker in SPPS. This document is intended to provide a scientifically grounded, theoretical framework for researchers interested in exploring its potential use.

Introduction

This compound is a molecule featuring a central secondary amine and two tert-butyl ester functionalities. The acid-labile nature of the tert-butyl esters makes this compound a candidate for use as a cleavable linker in solid-phase synthesis, particularly within the Fmoc/tBu strategy. In this proposed application, the secondary amine could serve as a branching point, or one of the propionate arms could be selectively manipulated for attachment to a solid support. This document outlines a hypothetical protocol for the functionalization of a resin with a derivative of this compound and its subsequent use in solid-phase peptide synthesis.

Proposed Strategy for Linker Immobilization

To be used as a linker in SPPS, this compound must first be immobilized on a solid support. Since the molecule itself lacks a functional group suitable for direct attachment to common resins (e.g., a carboxylic acid), a synthetic modification is proposed. This involves the synthesis of a derivative with a handle for resin attachment. A plausible approach is the synthesis of a mono-acid derivative where one tert-butyl ester is selectively replaced with a carboxylic acid, which can then be coupled to an amino-functionalized resin.

Alternatively, a more versatile approach involves N-functionalization of the secondary amine. The proposed protocol will focus on the N-acylation of the iminodipropionate with a spacer molecule that contains an orthogonal protecting group, which after deprotection, allows for coupling to the resin.

Experimental Protocols

This section details the hypothetical experimental procedures for the use of a modified this compound as a cleavable linker in SPPS.

3.1. Materials and Reagents

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g)

  • This compound

  • Fmoc-6-aminohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Fmoc-amino acids with acid-labile side-chain protection

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

3.2. Protocol 1: Preparation of the Linker-Functionalized Resin

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Linker Activation: In a separate flask, dissolve Fmoc-6-aminohexanoic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

  • First Coupling (Spacer): Drain the DMF from the swollen resin and add the activated Fmoc-6-aminohexanoic acid solution. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the spacer. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound Precursor: A mono-acid precursor of the linker is required. This can be synthesized by reacting this compound with a cyclic anhydride (e.g., succinic anhydride) to open the ring and introduce a carboxylic acid. The resulting molecule is then activated with DIC/OxymaPure® and coupled to the amino group on the resin-bound spacer.

  • Capping: After coupling, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

3.3. Protocol 2: Solid-Phase Peptide Synthesis

  • Loading of the First Amino Acid: The central secondary amine of the resin-bound linker is now the point of peptide chain initiation. Couple the first Fmoc-protected amino acid to this secondary amine using a suitable coupling reagent such as HATU (4 eq.) and DIPEA (8 eq.) in DMF. Allow the reaction to proceed for 4 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation: Couple the subsequent Fmoc-amino acids (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours per coupling cycle.

  • Monitoring: Monitor the completion of each coupling step using a qualitative ninhydrin test.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

3.4. Protocol 3: Cleavage and Deprotection

  • Final Fmoc Deprotection: After the last coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a scavenger cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5, v/v/v/v) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

The following table summarizes the key parameters for the hypothetical protocol.

StepReagent/SolventConcentration/EquivalentsTime
Resin Preparation
Spacer CouplingFmoc-6-aminohexanoic acid/DIC/Oxyma3 eq. each2 h
Spacer Deprotection20% Piperidine in DMF-20 min
Linker CouplingLinker Precursor/DIC/Oxyma3 eq. each4 h
Peptide Synthesis
First AA CouplingFmoc-AA-OH/HATU/DIPEA4 eq. / 8 eq.4 h
Fmoc Deprotection20% Piperidine in DMF-20 min
Subsequent AA CouplingFmoc-AA-OH/DIC/Oxyma3 eq. each1-2 h
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)-2-3 h

Visualization

The following diagrams illustrate the proposed experimental workflow.

SPPS_Workflow A 1. Resin Swelling (Aminomethyl Resin in DMF) B 2. Spacer Coupling (Fmoc-6-aminohexanoic acid) A->B C 3. Fmoc Deprotection (20% Piperidine/DMF) B->C D 4. Linker Coupling (Di-tert-butyl Iminodipropionate Derivative) C->D E 5. First AA Coupling (Fmoc-AA-OH, HATU/DIPEA) D->E F 6. Peptide Elongation (Iterative Deprotection & Coupling) E->F G 7. Final Cleavage (TFA/TIS/H2O) F->G H Purified Peptide G->H

Caption: Hypothetical workflow for SPPS using a this compound-based linker.

Cleavage_Mechanism Resin Resin Spacer-Linker-Peptide TFA TFA/Scavengers Resin->TFA Acidolysis Products Cleaved Peptide Deprotected Side Chains Spent Resin TFA->Products

Caption: Acid-mediated cleavage of the peptide from the hypothetical linker.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using a Di-tert-butyl 3,3'-Iminodipropionate-Derived Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs deliver the chemotherapy directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker molecule connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.

This document provides a detailed, conceptual protocol for the synthesis of an ADC utilizing a novel bifunctional linker derived from Di-tert-butyl 3,3'-iminodipropionate. While this compound is a versatile chemical building block, its direct application as a complete ADC linker has not been extensively documented in peer-reviewed literature. Therefore, the following protocols are presented as a well-founded, hypothetical workflow based on established principles of bioconjugation chemistry for the creation of a cysteine-reactive, cleavable linker.

The protocols described herein cover:

  • The synthesis of a maleimide-functionalized, cleavable linker from this compound.

  • The conjugation of the linker to a model aminocontaining cytotoxic drug, Monomethyl Auristatin E (MMAE).

  • The preparation of a monoclonal antibody for conjugation via the reduction of its interchain disulfide bonds.

  • The final conjugation of the drug-linker construct to the reduced antibody to form the ADC.

  • Methods for the characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR).

Experimental Protocols

Part 1: Synthesis of a Bifunctional Linker from this compound

This protocol outlines a hypothetical three-step synthesis to create a bifunctional linker suitable for ADC production. The secondary amine of this compound is first acylated with a maleimide-containing moiety. Subsequently, the tert-butyl ester protecting groups are removed, and one of the resulting carboxylic acids is activated for conjugation to the cytotoxic drug.

Step 1.1: N-Acylation with Maleimidocaproic Acid

  • Dissolve this compound (1.0 eq) and N-(6-Maleimido)caproic acid (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected maleimide-linker intermediate.

Step 1.2: Deprotection of tert-Butyl Esters

  • Dissolve the product from Step 1.1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA, yielding the diacid linker.

Step 1.3: Mono-activation of the Diacid Linker

  • Dissolve the diacid linker from Step 1.2 (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Hydroxysuccinimide (NHS) (1.05 eq) and DCC (1.05 eq).

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours, maintaining an inert atmosphere.

  • Monitor the formation of the mono-NHS ester by LC-MS.

  • Filter the reaction mixture to remove the DCU precipitate.

  • The resulting filtrate containing the mono-activated maleimide linker is used directly in the next step without further purification to minimize hydrolysis of the NHS ester.

Part 2: Conjugation of the Linker to Monomethyl Auristatin E (MMAE)
  • Dissolve MMAE (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add the freshly prepared solution of the mono-activated maleimide linker from Step 1.3 to the MMAE solution.

  • Add Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude Maleimide-Linker-MMAE conjugate by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Part 3: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) to generate reactive thiol groups for conjugation. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR), typically aiming for a DAR of 4.

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA. A typical antibody concentration is 5-10 mg/mL.

  • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) in the same buffer.

  • Add a calculated amount of the TCEP stock solution to the antibody solution to achieve a molar excess of TCEP (e.g., 2.5-3.0 equivalents per antibody) to reduce the four interchain disulfide bonds.[1]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[2]

  • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

Part 4: ADC Synthesis - Conjugation of Drug-Linker to Antibody
  • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Dissolve the purified Maleimide-Linker-MMAE conjugate in a co-solvent such as Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA).

  • Add the Maleimide-Linker-MMAE solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration, exchanging into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

Data Presentation

Table 1: Representative Reaction Parameters for ADC Synthesis

ParameterValue
AntibodyTrastuzumab
Antibody Concentration10 mg/mL
Reduction AgentTCEP
TCEP Molar Excess2.5 eq
Reduction Time2 hours
Reduction Temperature37°C
Drug-LinkerMaleimide-Linker-MMAE
Drug-Linker Molar Excess8 eq
Conjugation Time1 hour
Conjugation Temperature25°C
Organic Co-solvent5% DMA

Table 2: Characterization of the Final ADC Product

ParameterMethodResult
Protein ConcentrationUV-Vis (A280)8.5 mg/mL
Average DARHIC-HPLC3.8
Monomer PuritySEC-HPLC>98%
Free Drug LevelRP-HPLC<1%
Endotoxin LevelLAL Assay<0.5 EU/mg

Characterization of the ADC

The synthesized ADC should be thoroughly characterized to ensure its quality and to determine key attributes such as the drug-to-antibody ratio (DAR), purity, and stability.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a primary method for determining the DAR distribution. The addition of the hydrophobic drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas of the different species.[3][4]

  • Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of free, unconjugated drug-linker in the final ADC preparation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can confirm the identity of the conjugated species and provide precise mass information to verify the DAR.[5][6]

Visualizations

ADC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_conjugation Drug-Linker Conjugation cluster_adc ADC Synthesis Di-tert-butyl_3,3'-iminodipropionate Di-tert-butyl 3,3'-iminodipropionate Acylation Acylation Di-tert-butyl_3,3'-iminodipropionate->Acylation Maleimidocaproic acid, DCC Deprotection Deprotection Acylation->Deprotection TFA/DCM Activation Activation Deprotection->Activation NHS, DCC Maleimide_Linker_NHS_Ester Activated Maleimide Linker Activation->Maleimide_Linker_NHS_Ester Drug_Conjugation Drug_Conjugation Maleimide_Linker_NHS_Ester->Drug_Conjugation MMAE, DIPEA Purified_Drug_Linker Purified Drug-Linker Drug_Conjugation->Purified_Drug_Linker RP-HPLC ADC_Conjugation ADC_Conjugation Purified_Drug_Linker->ADC_Conjugation Antibody Monoclonal Antibody Antibody_Reduction Reduced Antibody Antibody->Antibody_Reduction TCEP Antibody_Reduction->ADC_Conjugation Purification Purification ADC_Conjugation->Purification Desalting Final_ADC Final ADC Product Purification->Final_ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induction of Apoptosis

References

Application Note: Efficient Cleavage of tert-Butyl Esters from Di-tert-butyl 3,3'-Iminodipropionate Using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. Di-tert-butyl 3,3'-iminodipropionate is a valuable building block in the synthesis of various compounds, including pharmaceuticals and peptidomimetics. The removal of the tert-butyl ester groups is a critical step to liberate the free carboxylic acid for subsequent reactions. Trifluoroacetic acid (TFA) is a widely used reagent for this deprotection due to its effectiveness and the volatile nature of its byproducts. This application note provides a detailed protocol for the cleavage of tert-butyl esters from this compound using TFA.

Reaction Mechanism

The cleavage of tert-butyl esters with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas, or react with trifluoroacetate to form tert-butyl trifluoroacetate.[1][2][3] The use of excess TFA ensures the reaction goes to completion.

Experimental Overview

The deprotection of this compound is typically carried out by treating the ester with a solution of TFA in a chlorinated solvent, most commonly dichloromethane (CH2Cl2). The reaction is generally performed at room temperature and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess TFA are removed under reduced pressure, and the resulting crude product can be purified by precipitation or other chromatographic techniques.

Quantitative Data Summary

The cleavage of tert-butyl esters using TFA is known to be a high-yielding reaction. While specific data for the deprotection of this compound is not extensively published in comparative tables, general procedures for similar tert-butyl ester deprotections report excellent yields.

SubstrateReagentsSolventReaction TimeYield (%)Reference
Generic tert-butyl esterTFACH2Cl23 h96[4]
Ugi product with tert-butyl esterTFA/CH2Cl2 (1:1)CH2Cl25 h93[5]
Di-tert-butyl ester intermediateTFA/CH2Cl2 (1:1)CH2Cl25 h90-94[5]

Note: The yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided data serves as a general guideline for the expected efficiency of the reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (CH2Cl2), anhydrous

  • Diethyl ether

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, for anhydrous conditions)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dry CH2Cl2 (approximately 0.1 M solution), add an equal volume of TFA at room temperature.[4][5]

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[4][5] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of diethyl ether.

  • Induce precipitation of the product by adding petroleum ether and continue stirring.

  • Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum to afford the desired 3,3'-iminodipropionic acid.[4]

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate PPE in a fume hood.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Byproduct Formation Ester Di-tert-butyl 3,3'-Iminodipropionate TFA TFA (CF3COOH) Protonated_Ester Protonated Ester Intermediate Protonated_Ester_ref Protonated Ester Intermediate EsterTFA EsterTFA EsterTFA->Protonated_Ester Carbocation tert-Butyl Cation Carbocation_ref tert-Butyl Cation Carboxylic_Acid 3,3'-Iminodipropionic Acid Protonated_Ester_ref->Carbocation Protonated_Ester_ref->Carboxylic_Acid Isobutylene Isobutylene (gas) tBu_TFA tert-Butyl Trifluoroacetate TFA_anion TFA Anion Carbocation_refTFA_anion Carbocation_refTFA_anion Carbocation_refTFA_anion->Isobutylene Deprotonation Carbocation_refTFA_anion->tBu_TFA Combination

Caption: Reaction mechanism of TFA-mediated cleavage of tert-butyl esters.

Experimental_Workflow Start Start: Di-tert-butyl 3,3'-Iminodipropionate Dissolve Dissolve in anhydrous CH2Cl2 Start->Dissolve Add_TFA Add equal volume of TFA Dissolve->Add_TFA Stir Stir at RT for 3-5 hours Add_TFA->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Evaporate Remove solvent and excess TFA Monitor->Evaporate Dissolve_Ether Dissolve residue in Diethyl Ether Evaporate->Dissolve_Ether Precipitate Add Petroleum Ether to precipitate Dissolve_Ether->Precipitate Filter_Dry Filter and Dry the product Precipitate->Filter_Dry End End: 3,3'-Iminodipropionic Acid Filter_Dry->End

Caption: Experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols: Di-tert-butyl 3,3'-Iminodipropionate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl 3,3'-iminodipropionate, also known as 3,3'-iminodipropionic acid di-tert-butyl ester, is a versatile bifunctional molecule. Its structure, featuring a central secondary amine and two sterically hindered tert-butyl ester-protected carboxylic acid arms, makes it a valuable, albeit specialized, building block in synthetic chemistry. While not a mainstream reagent in routine solid-phase peptide synthesis (SPPS), its unique architecture lends itself to several advanced applications in peptide modification, the creation of complex peptide architectures, and the development of peptide-drug conjugates. The tert-butyl esters provide robust protection of the carboxyl groups under standard peptide coupling conditions, allowing for selective reactions at the secondary amine. These esters can then be deprotected under acidic conditions to reveal the carboxylic acids for further functionalization.

This document outlines potential applications of this compound in peptide synthesis, providing detailed hypothetical protocols for its use as a scaffolding agent to create branched peptides, a linker for constructing constrained peptides, and as a foundational element in the synthesis of peptide-drug conjugates.

Application as a Scaffold for Branched Peptides

The secondary amine of this compound can be acylated, making it a suitable core for the synthesis of branched peptides where two peptide chains diverge from a central point. This can be useful for creating multivalent peptide ligands, mimics of dimeric proteins, or for increasing the peptide's molecular weight and altering its pharmacokinetic properties.

Experimental Protocol: Synthesis of a Branched Peptide on Solid Support

This protocol describes the synthesis of a branched peptide where two identical peptide chains are grown from the this compound scaffold, which is itself attached to a solid support.

  • Resin Preparation:

    • Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Scaffold Attachment:

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the deprotected resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Deprotection of tert-Butyl Esters:

    • Treat the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours to remove the tert-butyl protecting groups from the scaffold.

    • Wash the resin with DCM (5x) and DMF (5x).

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles to grow the desired peptide chains from the two newly formed carboxylic acid sites on the scaffold. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Coupling of the next Fmoc-protected amino acid (3 eq.) using a suitable coupling agent like HATU (2.9 eq.) and a base like DIPEA (6 eq.).

    • Repeat the cycle until the desired peptide sequences are synthesized.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Cleave the branched peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary (Hypothetical)
StepParameterValue
Scaffold Loading Loading efficiency on Rink Amide Resin~85%
Peptide Synthesis Average coupling efficiency per amino acid>99%
Final Product Crude Yield65-75%
Purity after RP-HPLC>95%

Experimental Workflow Diagram

Branched_Peptide_Synthesis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Scaffold_Coupling Scaffold Coupling: This compound HATU, DIPEA Deprotection1->Scaffold_Coupling tBu_Deprotection tert-Butyl Deprotection (95% TFA) Scaffold_Coupling->tBu_Deprotection SPPS Fmoc-SPPS Cycles (Peptide Elongation) tBu_Deprotection->SPPS Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Branched Peptide Purification->Final_Product

Workflow for Branched Peptide Synthesis.

Application in the Synthesis of Constrained Peptides

The bifunctional nature of this compound can be exploited to create cyclized or "stapled" peptides. After coupling the secondary amine to the N-terminus of a linear peptide, the two propionic acid arms can be reacted with nucleophilic side chains of amino acids within the peptide sequence (e.g., lysine, ornithine) to form a constrained structure. This can enhance proteolytic stability, improve receptor binding affinity, and confer better pharmacokinetic properties.

Experimental Protocol: Synthesis of a Side-Chain to N-Terminus Constrained Peptide

This protocol outlines the synthesis of a linear peptide on a solid support, followed by N-terminal modification with the scaffold and subsequent on-resin cyclization.

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide sequence on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS. The sequence should contain two amino acids with nucleophilic side chains (e.g., Lys(Mtt)) at appropriate positions for cyclization.

  • N-terminal Scaffold Coupling:

    • After the final amino acid coupling, remove the N-terminal Fmoc group.

    • Couple this compound (3 eq.) to the N-terminus using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Selective Side-Chain Deprotection:

    • Selectively deprotect the Mtt groups from the lysine side chains by treating the resin with 1% TFA in DCM (10 x 2 min).

    • Wash the resin with DCM and DMF.

  • Scaffold Carboxyl Deprotection:

    • Remove the tert-butyl esters from the scaffold by treating the resin with 50% TFA in DCM for 1 hour.

    • Wash the resin with DCM and DMF.

  • On-Resin Cyclization:

    • Perform an intramolecular amide bond formation between the deprotected scaffold carboxyl groups and the lysine side-chain amines. Use a coupling agent like PyBOP (3 eq.) and DIPEA (6 eq.) in DMF and allow the reaction to proceed for 12-24 hours.

    • Monitor the cyclization by taking a small sample of resin for cleavage and LC-MS analysis.

  • Cleavage, Deprotection, and Purification:

    • Cleave the constrained peptide from the resin and remove remaining side-chain protecting groups with a TFA cleavage cocktail.

    • Precipitate, lyophilize, and purify the cyclic peptide by RP-HPLC.

Quantitative Data Summary (Hypothetical)
StepParameterValue
Linear Peptide Synthesis Overall Yield~90%
N-terminal Scaffolding Coupling Efficiency>95%
On-Resin Cyclization Cyclization Efficiency60-70%
Final Product Crude Yield40-50%
Purity after RP-HPLC>98%

Logical Relationship Diagram

Constrained_Peptide_Synthesis cluster_SPPS Solid-Phase Synthesis Linear_Peptide Synthesize Linear Peptide on 2-CTC Resin Scaffold_Addition Couple Scaffold to N-terminus Linear_Peptide->Scaffold_Addition Side_Chain_Deprotection Selective Lys(Mtt) Deprotection Scaffold_Addition->Side_Chain_Deprotection Scaffold_Deprotection Scaffold tBu Deprotection Side_Chain_Deprotection->Scaffold_Deprotection Cyclization On-Resin Cyclization (PyBOP) Scaffold_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Constrained Peptide Purification->Final_Product

Logical flow for constrained peptide synthesis.

Application in Peptide-Drug Conjugate (PDC) Synthesis

This compound can serve as a versatile linker in the construction of PDCs. The secondary amine allows for attachment to the peptide, while the two propionate arms offer orthogonal handles for drug conjugation and for introducing solubilizing or modifying groups.

Experimental Protocol: Synthesis of a PDC via a Scaffold Linker

This protocol describes a solution-phase approach where the scaffold is first functionalized and then conjugated to the peptide.

  • Scaffold Functionalization:

    • React this compound with a bifunctional linker (e.g., one containing an NHS ester and a maleimide group). The NHS ester will react with the secondary amine of the scaffold.

    • Purify the functionalized scaffold.

  • Peptide Synthesis and Deprotection:

    • Synthesize the desired peptide containing a unique cysteine residue using standard Fmoc-SPPS.

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the crude peptide by RP-HPLC.

  • Conjugation:

    • Dissolve the purified peptide and the functionalized scaffold-linker in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Allow the maleimide group on the linker to react with the sulfhydryl group of the cysteine residue on the peptide.

    • Monitor the reaction by LC-MS.

  • Drug Attachment:

    • Deprotect one of the tert-butyl esters on the scaffold using controlled acidic conditions (e.g., 20% TFA in DCM) to reveal a carboxylic acid.

    • Activate this carboxylic acid using a coupling agent (e.g., EDC/NHS).

    • Add the drug molecule (containing a primary amine) to form an amide bond.

  • Final Deprotection and Purification:

    • Remove the final tert-butyl protecting group with a stronger TFA solution.

    • Purify the final peptide-drug conjugate by RP-HPLC.

Quantitative Data Summary (Hypothetical)
StepParameterValue
Scaffold Functionalization Yield80-90%
Peptide-Linker Conjugation Conjugation Efficiency>90%
Drug Conjugation Conjugation Efficiency70-80%
Final Product Overall Yield30-40%
Purity after RP-HPLC>97%

Signaling Pathway-Style Diagram for PDC Synthesis

PDC_Synthesis_Pathway cluster_Peptide Peptide Preparation cluster_Linker Linker Preparation Peptide_Synth Fmoc-SPPS of Cys-containing Peptide Peptide_Purify RP-HPLC Purification Peptide_Synth->Peptide_Purify Conjugation Peptide-Linker Conjugation (Thiol-Maleimide) Peptide_Purify->Conjugation Scaffold Di-tert-butyl 3,3'-Iminodipropionate Linker_Func Functionalization (e.g., NHS-Maleimide) Scaffold->Linker_Func Linker_Func->Conjugation tBu_Deprotect Selective tBu Deprotection Conjugation->tBu_Deprotect Drug_Coupling Drug Coupling (EDC/NHS) tBu_Deprotect->Drug_Coupling Final_Deprotect Final Deprotection Drug_Coupling->Final_Deprotect Final_Purify Final RP-HPLC Final_Deprotect->Final_Purify PDC Peptide-Drug Conjugate Final_Purify->PDC

Pathway for Peptide-Drug Conjugate Synthesis.

Disclaimer: The protocols and applications described herein are proposed based on the chemical properties of this compound and established principles of peptide chemistry. These are intended to serve as a guide for research and development and may require optimization for specific peptide sequences and applications. No direct citations to established literature for these specific protocols are available, and thus they should be considered hypothetical and require experimental validation.

Application Notes and Protocols for NMR Analysis of Di-tert-butyl 3,3'-Iminodipropionate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl 3,3'-iminodipropionate is a versatile synthetic intermediate utilized in the construction of complex molecular frameworks. Its structure, featuring a secondary amine and two sterically hindered tert-butyl ester groups, allows for selective chemical modifications. The tert-butyl esters act as robust protecting groups, resistant to nucleophilic attack under many conditions, enabling reactions to be performed selectively at the nitrogen atom. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of this compound and its key reaction products, namely from hydrolysis, N-alkylation, and N-acylation reactions. Understanding the NMR spectra of these compounds is crucial for reaction monitoring, product characterization, and purity assessment in synthetic chemistry and drug development.

NMR Spectroscopic Data of this compound

The ¹H and ¹³C NMR spectra of the starting material, this compound, are fundamental for comparative analysis with its reaction products.

¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically exhibits three main signals:

  • A singlet for the eighteen protons of the two tert-butyl groups.

  • A triplet for the four protons of the two methylene groups adjacent to the ester carbonyls.

  • A triplet for the four protons of the two methylene groups adjacent to the secondary amine.

  • A broad singlet for the proton of the secondary amine, which may not always be observed depending on the solvent and concentration.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation with characteristic chemical shifts for:

  • The quaternary carbons of the tert-butyl groups.

  • The methyl carbons of the tert-butyl groups.

  • The methylene carbons adjacent to the carbonyl groups.

  • The methylene carbons adjacent to the nitrogen atom.

  • The carbonyl carbons of the ester groups.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.45 (s, 18H)~28.1
-CH₂-C=O~2.45 (t, 4H, J ≈ 7 Hz)~48.7
-NH-CH₂-~2.80 (t, 4H, J ≈ 7 Hz)~42.0
-NH-Variable (broad s, 1H)-
-C(CH₃)₃-~80.5
-C=O-~172.0

Reaction Protocols and NMR Analysis of Products

Hydrolysis of this compound

Hydrolysis of the tert-butyl esters yields 3,3'-iminodipropionic acid. This reaction can be monitored by NMR to observe the disappearance of the starting material signals and the appearance of the product signals.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or a mixture of water and an organic co-solvent.

  • Add an acid catalyst, for example, a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (excess).

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the resulting 3,3'-iminodipropionic acid by recrystallization.

NMR Analysis of 3,3'-Iminodipropionic Acid

The most significant change in the NMR spectrum upon hydrolysis is the disappearance of the tert-butyl group signals.

Assignment ¹H Chemical Shift (ppm, in D₂O) ¹³C Chemical Shift (ppm, in D₂O)
-CH₂-C=O~2.75 (t, 4H)~49.5
-NH-CH₂-~3.25 (t, 4H)~44.5
-C=O-~179.0

Workflow for Hydrolysis and NMR Analysis

start This compound reaction Acid-catalyzed hydrolysis (e.g., HCl/dioxane, reflux) start->reaction workup Solvent removal and purification reaction->workup product 3,3'-Iminodipropionic acid workup->product nmr NMR Analysis (¹H, ¹³C) product->nmr

Hydrolysis Workflow
N-Alkylation of this compound

The secondary amine of this compound can be readily alkylated using an alkyl halide in the presence of a base.

Experimental Protocol: N-Methylation

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add the alkylating agent, such as methyl iodide (CH₃I) (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off any inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product, N-methyl-di-tert-butyl 3,3'-iminodipropionate, by column chromatography on silica gel.

NMR Analysis of N-Methyl-di-tert-butyl 3,3'-iminodipropionate

The key diagnostic signal in the NMR spectra of the N-alkylated product is the appearance of a new signal corresponding to the N-alkyl group.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-N-CH₃~2.30 (s, 3H)~42.0
-CH₂-C=OShifted slightly downfield from starting materialShifted slightly
-N-CH₂-Shifted slightly downfield from starting materialShifted slightly
-C(CH₃)₃Remains similar to starting materialRemains similar

Logical Relationship for N-Alkylation

start This compound (Secondary Amine) reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->reagents product N-Alkyl-di-tert-butyl 3,3'-iminodipropionate (Tertiary Amine) reagents->product  SN2 Reaction nmr_change Appearance of new signals for the N-alkyl group (R) in ¹H and ¹³C NMR. product->nmr_change

N-Alkylation Logic
N-Acylation of this compound

Acylation of the secondary amine can be achieved using an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Cool the mixture in an ice bath.

  • Add acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product, N-acetyl-di-tert-butyl 3,3'-iminodipropionate, by column chromatography if necessary.

NMR Analysis of N-Acetyl-di-tert-butyl 3,3'-iminodipropionate

The formation of the amide bond in the N-acylated product leads to distinct changes in the NMR spectra, including the appearance of a signal for the acetyl group. Due to restricted rotation around the newly formed amide bond, signal broadening or duplication may be observed at room temperature.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-C(O)-CH₃~2.10 (s, 3H)~21.5
-C(O)-CH₃-~170.0
-CH₂-C=OShifted downfieldShifted
-N-CH₂-Shifted downfield, may show complex splittingShifted
-C(CH₃)₃May show two separate singlets due to restricted rotationMay show two sets of signals

Experimental Workflow for N-Acylation

start Dissolve this compound and base in solvent cool Cool to 0 °C start->cool add_reagent Add Acylating Agent (e.g., Acetyl Chloride) cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Wash with H₂O, brine) react->workup dry Dry organic layer and remove solvent workup->dry purify Purify by Column Chromatography dry->purify product N-Acyl Product purify->product

Application Notes and Protocols for the Mass Spectrometric Analysis of Di-tert-butyl 3,3'-Iminodipropionate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Di-tert-butyl 3,3'-Iminodipropionate and its derivatives using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound and its analogues are important intermediates in the synthesis of various compounds, including potential pharmaceutical agents. Accurate and sensitive analytical methods are crucial for their detection and quantification in complex matrices during drug discovery and development processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers high specificity and sensitivity for the analysis of these compounds. This document details the sample preparation, LC-MS/MS method development, and data analysis for these derivatives.

Mass Spectrometry Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound derivatives due to its high sensitivity and selectivity.[1] Electrospray ionization (ESI) is a suitable ionization technique for these moderately polar compounds.

Ionization and Fragmentation

In positive ion ESI mode, this compound will readily form a protonated molecule, [M+H]⁺. Fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer will primarily involve the loss of one or both tert-butyl groups, as well as cleavage of the ester and propionate moieties. The tert-butyl group is known to be a common loss in fragmentation.[2][3] The proposed fragmentation pathway is illustrated in the diagram below.

M [M+H]⁺ This compound F1 Loss of isobutylene (-56 Da) M->F1 - C4H8 F2 Loss of tert-butyl group (-57 Da) M->F2 - C4H9• F3 Further Fragmentation F1->F3 F2->F3

Figure 1: Proposed ESI+ Fragmentation Pathway
Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For highly sensitive and specific quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[4] This involves selecting the precursor ion (e.g., [M+H]⁺) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring for specific product ions in the third quadrupole. Example MRM transitions are provided in the quantitative data summary table.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Proper sample preparation is critical to remove interferences and improve the sensitivity of the LC-MS analysis.[5][6][7][8]

Objective: To extract this compound derivatives from plasma or serum.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., a deuterated analogue of the analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

Protocol:

  • Spike 100 µL of plasma/serum sample with 10 µL of the internal standard solution in a 1.5 mL centrifuge tube.

  • Add 400 µL of cold ACN (containing 0.1% FA) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

cluster_prep Sample Preparation Workflow Start Plasma/Serum Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter End LC-MS/MS Analysis Filter->End

Figure 2: Sample Preparation Workflow
Liquid Chromatography Method

A reversed-phase liquid chromatography method is suitable for the separation of these compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Parameters

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

Ionization Source:

  • Electrospray Ionization (ESI), Positive Mode

Key Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes example quantitative data for this compound and a hypothetical derivative. Actual values should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Limit of Quantification (ng/mL)
This compound274.2218.250150.5
162.15025
Derivative A350.3294.250180.2
238.15028
Internal Standard279.2 (d5)223.25015-

Logical Relationships in Method Development

The development of a robust LC-MS/MS method involves a logical progression of optimization steps.

cluster_dev Method Development Logic Compound Analyte Characterization MS_Opt MS Parameter Optimization (Infusion) Compound->MS_Opt LC_Dev LC Method Development (Column & Mobile Phase) MS_Opt->LC_Dev Sample_Prep Sample Preparation Optimization LC_Dev->Sample_Prep Validation Method Validation Sample_Prep->Validation

Figure 3: Method Development Workflow

Conclusion

The protocols described provide a robust framework for the sensitive and selective quantification of this compound and its derivatives in complex matrices. The use of LC-MS/MS with ESI and MRM allows for low detection limits suitable for pharmacokinetic and other studies in drug development. Proper sample preparation is essential for achieving reliable and reproducible results. Researchers should perform full method validation according to relevant guidelines.

References

Application Notes and Protocols: Di-tert-butyl 3,3'-Iminodipropionate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl 3,3'-iminodipropionate is a versatile chemical intermediate that has found significant application in drug discovery, primarily as a precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, as well as dictating the physicochemical properties of the molecule.

The secondary amine in this compound provides a key reactive handle for derivatization into various linker archetypes, including those containing piperazine or linear diamine moieties. These linkers can enhance the solubility, permeability, and metabolic stability of PROTACs, properties that are critical for their development as therapeutic agents.[1][2][3][4][5] This document provides detailed protocols for the synthesis of a PROTAC linker from this compound and its subsequent incorporation into a model PROTAC, along with representative biological data and visualizations of key processes.

Application: Synthesis of PROTAC Linkers

This compound serves as a valuable starting material for the synthesis of mono-protected diamine linkers, which are widely used in the construction of PROTACs. The tert-butyl ester groups can be hydrolyzed to carboxylic acids, which can then be subjected to a Curtius rearrangement or other chemical transformations to yield a diamine. Alternatively, the secondary amine can be reductively aminated. A common strategy involves the reduction of the ester groups to alcohols, followed by conversion to a diamine. The resulting diamine can then be mono-protected, typically with a Boc group, to allow for sequential attachment to the protein of interest (POI) ligand and the E3 ligase ligand.

Physicochemical Properties of Derived Linkers

Linkers derived from this compound, particularly those incorporating a piperazine or related diamine core, can significantly influence the physicochemical properties of the resulting PROTACs.

  • Solubility: The inclusion of basic amine functionalities can enhance the aqueous solubility of PROTACs through protonation at physiological pH.[1][2][6]

  • Permeability: The rigidity and conformational preferences of cyclic linkers like piperazine can impact cell permeability. Folded conformations that shield polar surface area have been correlated with improved permeability.[3][4]

  • Metabolic Stability: The presence of a piperazine ring can improve metabolic stability by preventing N-dealkylation reactions.[1][2]

Quantitative Data for PROTACs with Amine-Containing Linkers

The following table summarizes representative quantitative data for PROTACs containing piperazine or linear diamine linkers similar to those that can be synthesized from this compound. This data is illustrative of the potency and efficacy that can be achieved with such linkers.

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
12a BRD4CRBN (O-Pom)Flexible Ether23>95HEK293[7]
12b BRD4CRBN (tDHU)Flexible Ether7100~20HEK293[7]
14a BRD4CRBN (O-Pom)Rigid Piperazine-likePotentHighHEK293[7]
14b BRD4CRBN (tDHU)Rigid Piperazine-likeInactive-HEK293[7]
15a BRD4CRBN (O-Pom)Basic AminePotentHighHEK293[7]
15b BRD4CRBN (tDHU)Basic AminePotentHighHEK293[7]

Experimental Protocols

Protocol 1: Synthesis of a Mono-Boc-Protected Diamine Linker from this compound

This protocol describes a representative multi-step synthesis of a mono-Boc-protected diamine linker starting from this compound.

Step 1: Reduction of this compound to the Diol

  • To a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH4) (2.5 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 16 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 2: Mesylation of the Diol

  • Dissolve the crude diol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (3 eq.) followed by methanesulfonyl chloride (2.5 eq.) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dimesylate.

Step 3: Azide Formation

  • Dissolve the dimesylate (1 eq.) in dimethylformamide (DMF).

  • Add sodium azide (3 eq.) and stir the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diazide.

Step 4: Reduction to Diamine and Mono-Boc Protection

  • Dissolve the diazide (1 eq.) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

  • Filter the reaction through Celite and wash with methanol.

  • Concentrate the filtrate to obtain the crude diamine.

  • Dissolve the crude diamine in DCM and add a solution of di-tert-butyl dicarbonate (Boc2O) (1 eq.) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, gradient elution with DCM/methanol) to afford the mono-Boc-protected diamine linker.

Protocol 2: Synthesis of a Model PROTAC via Reductive Amination

This protocol outlines the synthesis of a model PROTAC using the prepared mono-Boc-protected diamine linker, a generic POI-ligand containing an aldehyde, and a pomalidomide-derived E3 ligase ligand.

Step 1: Reductive Amination with POI-Ligand

  • Dissolve the mono-Boc-protected diamine linker (1.1 eq.) and the POI-ligand-aldehyde (1 eq.) in DCM.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the Boc-protected POI-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected POI-linker conjugate in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the amine-POI-linker conjugate as the hydrochloride salt.

Step 3: Amide Coupling with E3 Ligase Ligand

  • To a solution of the amine-POI-linker conjugate hydrochloride salt (1 eq.) and a pomalidomide derivative with a carboxylic acid handle (1.1 eq.) in DMF, add N,N-diisopropylethylamine (DIPEA) (3 eq.).

  • Add HATU (1.2 eq.) and stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI PROTAC E3 Ligase E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub_POI Ubiquitination Ternary_Complex->PROTAC_release Release & Recycling Ub_POI->Proteasome Recognition PROTAC_release->PROTAC

Figure 1. Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Synthesis_Workflow Start Di-tert-butyl 3,3'-Iminodipropionate Step1 1. Reduction to Diol 2. Mesylation 3. Azide Formation 4. Reduction & Mono-Boc Protection Start->Step1 Linker Mono-Boc-Protected Diamine Linker Step1->Linker Step2 Reductive Amination Linker->Step2 POI_Aldehyde POI-Ligand (Aldehyde) POI_Aldehyde->Step2 Intermediate Boc-Protected POI-Linker Conjugate Step2->Intermediate Step3 Boc Deprotection Intermediate->Step3 Amine_Linker Amine-POI-Linker Conjugate Step3->Amine_Linker Step4 Amide Coupling Amine_Linker->Step4 E3_Ligand E3 Ligase Ligand (Carboxylic Acid) E3_Ligand->Step4 PROTAC Final PROTAC Step4->PROTAC

Figure 2. General workflow for the synthesis of a PROTAC.

Signaling_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Target_Protein Target Protein (POI) (e.g., Kinase) Receptor->Target_Protein Activation Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Signaling Degradation Protein Degradation Cellular_Response Disease Phenotype (e.g., Proliferation) Downstream_Effector->Cellular_Response PROTAC PROTAC PROTAC->Target_Protein Induces Degradation

Figure 3. PROTAC intervention in a generic signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting incomplete cleavage of Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Di-tert-butyl 3,3'-iminodipropionate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of this diester to yield 3,3'-iminodipropionic acid.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on resolving specific problems you may encounter during your experiments.

1. Why is the cleavage of my this compound incomplete?

Incomplete cleavage is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is the most common reagent for removing tert-butyl protecting groups. If the concentration of TFA is too low, or if a weaker acid is used, the reaction may not proceed to completion.

  • Inadequate Reaction Time: The deprotection reaction requires sufficient time to go to completion. Short reaction times can lead to a mixture of starting material, mono-deprotected intermediate, and the fully deprotected product.

  • Low Temperature: Cleavage reactions are typically performed at room temperature. Lower temperatures will slow down the reaction rate, potentially leading to incomplete conversion within a standard timeframe.

  • Presence of Water: While many TFA cleavage protocols include a small percentage of water as a scavenger, excessive water can hydrolyze the TFA and reduce its effectiveness.

Solution:

  • Optimize TFA Concentration: A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM). For more resistant cleavages, using 95-100% TFA can be effective.[1]

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is no longer visible.

  • Control Temperature: Ensure the reaction is carried out at a consistent room temperature (typically 20-25°C).

  • Use Anhydrous Solvents: When preparing your cleavage cocktail, use anhydrous solvents to minimize excess water.

2. I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

The formation of side products is often due to the reactive nature of the tert-butyl cation generated during the cleavage reaction.

  • Tert-butylation: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule or in the reaction mixture. The secondary amine of the iminodipropionate backbone is a potential site for tert-butylation, leading to a quaternary ammonium salt.

  • Trifluoroacetylation: In the presence of TFA, trifluoroacetic anhydride can form, which can acylate the secondary amine, leading to a trifluoroacetylated side product.

Solution: The Use of Scavengers

Scavengers are added to the cleavage cocktail to "trap" the reactive tert-butyl cations.

  • Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective scavengers. They react with the tert-butyl cation to form the stable tert-butylsilane and a protonated scavenger. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Thioanisole: Can also be used as a scavenger.

Side_Reaction_Mitigation This compound This compound Cleavage Cleavage This compound->Cleavage TFA TFA TFA->Cleavage 3,3'-iminodipropionic acid 3,3'-iminodipropionic acid Cleavage->3,3'-iminodipropionic acid tert-butyl cation tert-butyl cation Cleavage->tert-butyl cation Side Products Side Products tert-butyl cation->Side Products Alkylation Scavenger (e.g., TIS) Scavenger (e.g., TIS) tert-butyl cation->Scavenger (e.g., TIS) Trapping Trapped Cation Trapped Cation Scavenger (e.g., TIS)->Trapped Cation

3. How can I monitor the progress of the deprotection reaction?

Regular monitoring of the reaction is crucial to determine the optimal reaction time and ensure complete conversion.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the progress of the reaction.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of acetic acid or ammonia can be effective. A good starting point is a 90:10:1 (DCM:MeOH:Acetic Acid) or 80:20:2 (DCM:MeOH:Ammonia) mixture. The polarity can be adjusted based on the separation. The starting material (diester) will be less polar and have a higher Rf value, while the final product (dicarboxylic acid) is highly polar and will have a lower Rf value, likely staying at or near the baseline. The mono-ester intermediate will have an intermediate Rf.

    • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with potassium permanganate or ninhydrin (for the secondary amine).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, intermediate, and product.

4. What is a reliable method for purifying the final product, 3,3'-iminodipropionic acid?

The purification strategy will depend on the scale of the reaction and the desired purity of the final product. 3,3'-iminodipropionic acid is a zwitterionic compound, which influences its solubility.

  • Precipitation: After the reaction is complete, the TFA and other volatile components can be removed under reduced pressure. The resulting residue can be triturated with a non-polar solvent like diethyl ether or a mixture of ether and hexane to precipitate the product as a solid. The solid can then be collected by filtration and washed with the non-polar solvent.

  • Recrystallization: For higher purity, the crude product can be recrystallized. Due to its zwitterionic nature, a mixture of a polar solvent (like water or methanol) and a less polar co-solvent (like isopropanol or acetone) is often effective.

  • Ion-Exchange Chromatography: For very high purity, especially to remove any salt byproducts, ion-exchange chromatography can be employed. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, offering a powerful purification method.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound

  • Dissolve this compound in dichloromethane (DCM) (e.g., 10 mL per 1 g of substrate).

  • Cool the solution in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Once the reaction is complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the DCM and TFA.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Table 1: Comparison of Cleavage Conditions

ParameterCondition A (Standard)Condition B (Scavenger)Condition C (Concentrated)
Cleavage Reagent 50% TFA in DCM95% TFA, 2.5% H₂O, 2.5% TIS100% TFA
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Reaction Time 2-4 hours1-3 hours1-2 hours
Pros Mild conditionsMinimizes side reactionsFaster reaction
Cons Potential for side reactionsRequires additional reagentsHarsher conditions

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Aliquot of Reaction Mixture Dilution Dilute with Mobile Phase A Reaction_Mixture->Dilution Filtration Filter (0.45 µm syringe filter) Dilution->Filtration Injection Inject onto C18 column Filtration->Injection Elution Gradient Elution (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) Injection->Elution Detection UV Detection (210 nm) or ELSD Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Starting Material, Intermediate, and Product Integration->Quantification

Signaling Pathways and Logical Relationships

Deprotection_Pathway Start Start: Di-tert-butyl 3,3'-iminodipropionate Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Side_Products Side Products Observed? Incomplete_Cleavage->Side_Products No Optimize_Conditions Optimize Reaction: - Increase TFA concentration - Increase reaction time - Check temperature Incomplete_Cleavage->Optimize_Conditions Yes Add_Scavengers Add Scavengers: - TIS - TES Side_Products->Add_Scavengers Yes Monitor_Reaction Monitor Progress: - TLC - HPLC Side_Products->Monitor_Reaction No Optimize_Conditions->Monitor_Reaction Add_Scavengers->Monitor_Reaction Purify_Product Purify Product: - Precipitation - Recrystallization - Ion Exchange Monitor_Reaction->Purify_Product End End: Pure 3,3'-iminodipropionic acid Purify_Product->End

References

Technical Support Center: Optimizing Reaction Yield with Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl 3,3'-Iminodipropionate. The following information is designed to help optimize reaction yields and address common challenges encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the aza-Michael addition of a nitrogen source to tert-butyl acrylate. This reaction is typically catalyzed by a Lewis acid or a base.

Q2: What are the key factors influencing the yield of the aza-Michael addition?

Several factors can significantly impact the reaction yield, including the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for achieving high yields.

Q3: What are the potential side products in the synthesis of this compound?

The primary side product is the mono-adduct, where only one molecule of tert-butyl acrylate has added to the nitrogen source. Another potential issue is the hydrolysis of the tert-butyl ester groups, especially during aqueous workup conditions.

Q4: How can I purify the final product?

Purification is typically achieved through vacuum distillation to remove unreacted starting materials and lower-boiling impurities. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Reaction Yield

Possible Causes:

  • Inefficient Catalyst: The chosen catalyst may not be optimal for the reaction.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.

  • Incorrect Stoichiometry: An inappropriate ratio of amine to acrylate can lead to incomplete conversion or favor the formation of the mono-adduct.

  • Presence of Water: Moisture can hydrolyze the tert-butyl ester and deactivate certain catalysts.

Solutions:

Parameter Recommendation
Catalyst While various Lewis acids can be used, consider using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for aza-Michael additions.
Temperature Start with room temperature and gradually increase if the reaction is slow. Monitor for the formation of byproducts at higher temperatures. Some aza-Michael additions benefit from microwave irradiation to reduce reaction times and improve yields.[1]
Stoichiometry A slight excess of the amine source can sometimes favor the formation of the desired di-adduct.
Reaction Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.
Problem 2: Formation of Significant Amounts of Mono-adduct

Possible Causes:

  • Reaction Stoichiometry: An excess of the acrylate acceptor relative to the amine can favor mono-addition.

  • Reaction Time: Shorter reaction times may not allow for the second Michael addition to occur completely.

  • Steric Hindrance: While less of a concern with ammonia as the nitrogen source, sterically hindered amines will favor mono-addition.

Solutions:

Parameter Recommendation
Stoichiometry Use a stoichiometric amount or a slight excess of the amine source relative to the acrylate.
Reaction Time Monitor the reaction progress by TLC or GC-MS and ensure it is allowed to proceed until the formation of the di-adduct is maximized.
Problem 3: Hydrolysis of Tert-Butyl Ester During Workup

Possible Causes:

  • Acidic Conditions: The use of strong aqueous acids to neutralize the reaction mixture can lead to the cleavage of the acid-labile tert-butyl ester.

Solutions:

Step Recommendation
Neutralization Use a mild acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), for quenching the reaction. Alternatively, a dilute solution of a weak organic acid can be used.
Workup Duration Minimize the contact time of the organic phase with any aqueous acidic solutions.

Experimental Protocols

Synthesis of this compound via Aza-Michael Addition

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • tert-Butyl acrylate

  • Ammonia solution (e.g., 7N in Methanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Methanol or solvent-free)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl acrylate (2.0 eq).

  • If using a solvent, add anhydrous methanol. Alternatively, the reaction can be run neat.

  • Cool the mixture in an ice bath and slowly add the ammonia solution (1.0 eq).

  • Add a catalytic amount of DBU (e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Aza-Michael Additions

CatalystCatalyst TypeTypical Reaction ConditionsReported Yields (General Aza-Michael)Notes
DBU Organic BaseRoom temperature, solvent or solvent-freeGood to excellentOften provides high selectivity and mild reaction conditions.
LiClO₄ Lewis AcidRoom temperature, solvent-freeHighCan be an effective catalyst for the addition of secondary amines.
Yb(OTf)₃ Lewis AcidElevated temperatures (e.g., 100 °C), TolueneModerate to excellentEffective for the addition of arylamines.
Bi(NO₃)₃ Lewis AcidNot specifiedNot specifiedHas been used as a catalyst in aza-Michael reactions.
None UncatalyzedElevated temperaturesVariable, often lowerCan be slow and may require higher temperatures or longer reaction times.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow start Start reactants 1. Combine tert-butyl acrylate and ammonia source start->reactants catalyst 2. Add DBU catalyst reactants->catalyst reaction 3. Stir at room temperature (12-24h) catalyst->reaction quench 4. Quench with sat. aq. NH4Cl reaction->quench extraction 5. Extract with organic solvent quench->extraction drying 6. Dry and concentrate extraction->drying purification 7. Purify by vacuum distillation drying->purification product Di-tert-butyl 3,3'-Iminodipropionate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Reaction Yield cause1 Inefficient Catalyst problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Presence of Moisture problem->cause4 solution1 Switch to a more effective catalyst (e.g., DBU) cause1->solution1 solution2 Optimize temperature (start at RT, then increase) cause2->solution2 solution3 Adjust reactant ratios (slight excess of amine) cause3->solution3 solution4 Use anhydrous conditions and dried glassware cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Stability of Di-tert-butyl 3,3'-Iminodipropionate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Di-tert-butyl 3,3'-iminodipropionate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is characterized by its tert-butyl ester groups, which provide significant steric hindrance around the carbonyl carbon of the ester. This structural feature makes the compound generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. The tert-butyl group is often used as a protecting group in organic synthesis for this reason.[1]

Q2: Under what specific pH conditions is this compound expected to be stable or unstable?

Table 1: General Stability of tert-Butyl Esters under Various pH Conditions

pH ConditionTemperatureExpected Stability
< 1100°CUnstable
1Room Temp.Unstable
4Room Temp.Generally Stable
7 (Neutral)Room Temp.Stable
9Room Temp.Stable
12Room Temp.Stable
> 12100°CUnstable

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester linkages. This can occur under both acidic and basic conditions, although the mechanisms differ.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a carboxylic acid and tert-butanol. The acid cleavage of t-butyl esters proceeds via the formation of a stable tert-butyl cation.[1]

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. Due to the steric bulk of the tert-butyl groups, this reaction is significantly slower for this compound compared to less hindered esters like methyl or ethyl esters.

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Acid_Start This compound Acid_Intermediate Protonated Ester Acid_Start->Acid_Intermediate + H+ Acid_Product 3,3'-Iminodipropionic Acid + tert-Butanol Acid_Intermediate->Acid_Product + H2O Base_Start This compound Base_Intermediate Tetrahedral Intermediate Base_Start->Base_Intermediate + OH- Base_Product Carboxylate Salt + tert-Butanol Base_Intermediate->Base_Product cluster_workflow HPLC Stability Testing Workflow start Prepare Buffer Solutions prep Prepare Stock Solution of Compound start->prep incubate Incubate Compound in Buffers prep->incubate sample Withdraw Samples at Time Points incubate->sample quench Quench Reaction (if needed) sample->quench analyze Analyze by HPLC quench->analyze data Analyze Data (Peak Area vs. Time) analyze->data

References

Managing steric hindrance with Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Di-tert-butyl 3,3'-Iminodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile reagent. The bulky tert-butyl groups offer significant steric hindrance, making this compound a valuable tool for protecting carboxyl groups in multi-step syntheses. However, this steric bulk can also present challenges. This guide will help you navigate common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a protecting group for its secondary amine or as a bifunctional linker in organic synthesis. The two tert-butyl ester groups are sterically hindered, which protects the carboxyl functionalities from nucleophilic attack under many reaction conditions, particularly basic ones. This allows for selective reactions at the secondary amine. It is commonly employed in the synthesis of complex molecules, including peptides and Proteolysis Targeting Chimeras (PROTACs).

Q2: Under what conditions are the tert-butyl ester groups stable?

A2: The tert-butyl ester groups of this compound are stable under basic and nucleophilic conditions. This stability allows for a wide range of reactions to be performed on other parts of the molecule, such as modifications at the secondary amine, without affecting the ester groups.

Q3: How are the tert-butyl ester groups removed (deprotected)?

A3: The tert-butyl ester groups are typically removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The deprotection mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a volatile gas.

Q4: What are the main advantages of using this compound as a linker?

A4: The main advantages include:

  • Orthogonal Protection: The tert-butyl esters are stable to bases, allowing for the use of base-labile protecting groups elsewhere in the molecule.

  • Steric Shielding: The bulky tert-butyl groups can influence the conformation of the molecule and shield the ester carbonyls from unwanted reactions.

  • Bifunctionality: The central secondary amine and the two terminal carboxyl groups (after deprotection) provide three points for further modification, making it a versatile linker for constructing complex molecules like PROTACs.

Troubleshooting Guides

Synthesis of this compound

The most common method for synthesizing this compound is the aza-Michael addition of ammonia to two equivalents of tert-butyl acrylate.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction.1a. Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.1b. Ensure the ammonia source (e.g., ammonium hydroxide, ammonia in methanol) is of sufficient concentration and added appropriately.
2. Formation of byproducts (e.g., mono-adduct, polymers).2a. Control the stoichiometry of the reactants carefully. Use a slight excess of tert-butyl acrylate to drive the reaction to the di-adduct.2b. Consider a stepwise addition of tert-butyl acrylate.
Presence of Impurities in the Final Product 1. Residual starting materials (tert-butyl acrylate, ammonia).1a. Use an appropriate purification method, such as column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective.1b. For volatile impurities, purification by distillation under reduced pressure may be possible.
2. Hydrolysis of the tert-butyl esters.2a. Ensure all reagents and solvents are anhydrous. Avoid acidic conditions during workup and purification.
Deprotection of the Di-tert-butyl Ester Groups

The standard deprotection method involves treatment with strong acids like TFA.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration.1a. Increase the concentration of TFA (e.g., from 50% in DCM to 95% in DCM).1b. Increase the reaction time. Monitor the reaction by TLC or LC-MS.
2. Presence of acid-sensitive functional groups that are being degraded.2a. Consider using a milder deprotection method (see table below).
Formation of Side Products 1. Alkylation of sensitive residues (e.g., Tryptophan, Methionine) by the released tert-butyl cation.1a. Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A common mixture is TFA/TIS/H2O (95:2.5:2.5).[1]
2. Racemization of chiral centers.2a. Perform the deprotection at a lower temperature (e.g., 0 °C).2b. Use a milder deprotection method.
Difficulty in Isolating the Deprotected Product 1. The product is highly polar and water-soluble.1a. After removing the TFA under reduced pressure, triturate the residue with cold diethyl ether to precipitate the product as a salt.1b. If the product is an amino acid, consider ion-exchange chromatography for purification.

Data Presentation

Comparison of Deprotection Methods for tert-Butyl Esters
Method Reagents Typical Conditions Advantages Disadvantages Yields
Trifluoroacetic Acid (TFA) TFA in DCM50-95% TFA, RT, 1-4hFast, efficient, volatile byproduct (isobutylene).Harshly acidic, can cause side reactions with sensitive functional groups.High (often >90%)
Hydrochloric Acid (HCl) HCl in an organic solvent (e.g., dioxane, ethyl acetate)4M HCl, RT, 1-12hReadily available, effective.Can be corrosive.Good to High
Phosphoric Acid Aqueous H₃PO₄85% H₃PO₄, 50°C, several hoursMilder than TFA, environmentally benign.Higher temperatures and longer reaction times may be required.High
Zinc Bromide (ZnBr₂) ZnBr₂ in DCMExcess ZnBr₂, RT, overnightLewis acid condition, can be selective in the presence of other acid-labile groups.Stoichiometric amounts of the Lewis acid are often needed.Good
"Magic Blue" Tris(4-bromophenyl)aminium hexachloroantimonate, triethylsilaneCatalytic "Magic Blue", excess silane, DCM, RTVery mild, catalytic, suitable for sensitive substrates.Reagents are more specialized and expensive.High

Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Michael Addition

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • tert-Butyl acrylate

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl acrylate (2.0 equivalents) in methanol, add ammonium hydroxide (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Protocol 2: Deprotection of this compound using TFA

This protocol describes the standard procedure for removing the tert-butyl protecting groups.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in DCM.

  • Prepare the deprotection cocktail. A common cocktail is a 1:1 mixture of TFA and DCM. If scavengers are needed, a typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the deprotection cocktail to the solution of the starting material at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected product, which is often a TFA salt.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether. Dry the product under vacuum.

Visualizations

Experimental Workflow: Synthesis of a PROTAC using a this compound-like Linker

The following workflow illustrates the synthesis of a PROTAC (Proteolysis Targeting Chimera) for the degradation of BRD4, using a linker derived from this compound. This is a representative example of how this type of linker is employed in drug discovery.

PROTAC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly start This compound step1 Boc Protection of Amine start->step1 Boc₂O, Base step2 Selective Deprotection of one tert-Butyl Ester step1->step2 Controlled Acidic Hydrolysis step3 Coupling to E3 Ligase Ligand (e.g., Pomalidomide derivative) step2->step3 EDC, HOBt linker_intermediate Linker-E3 Ligase Conjugate step3->linker_intermediate deprotection Deprotection of second tert-Butyl Ester linker_intermediate->deprotection TFA/DCM warhead BRD4 Inhibitor (e.g., JQ1 derivative) coupling Amide Coupling warhead->coupling deprotection->coupling protac Final BRD4 PROTAC coupling->protac

PROTAC Synthesis Workflow
Logical Relationship: Troubleshooting Deprotection

This diagram outlines the decision-making process when troubleshooting the deprotection of the tert-butyl esters.

Deprotection_Troubleshooting start Start Deprotection (e.g., 50% TFA in DCM) check_completion Monitor Reaction by LC-MS/TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes (side products) complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Strength/Time (e.g., 95% TFA) incomplete->increase_acid add_scavengers Add Scavengers (e.g., TIS, Water) side_products->add_scavengers milder_method Consider Milder Method (e.g., ZnBr₂, Magic Blue) side_products->milder_method workup Proceed to Workup complete->workup increase_acid->check_completion add_scavengers->start Re-run reaction milder_method->start Re-run reaction

Deprotection Troubleshooting Logic

References

Preventing side product formation in Di-tert-butyl 3,3'-Iminodipropionate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Di-tert-butyl 3,3'-iminodipropionate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the formation of side products during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through aza-Michael addition of ammonia to tert-butyl acrylate. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Q2: What are the most common side products in this reaction?

The most prevalent side products include:

  • Poly(tert-butyl acrylate): Polymerization of the starting material, tert-butyl acrylate.

  • Tri-tert-butyl 3,3',3''-nitrilotripropionate: Further reaction of the desired product with another molecule of tert-butyl acrylate.

  • 3-(tert-butoxy)propanoic acid: Hydrolysis of the tert-butyl ester group.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product and byproducts. Proton NMR spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q4: What are the critical parameters to control during the synthesis?

Temperature, stoichiometry of reactants, and reaction time are crucial. Elevated temperatures can promote polymerization and other side reactions. An excess of the amine source can help to minimize the formation of the trisubstituted side product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction. 2. Polymerization of tert-butyl acrylate. 3. Loss of product during workup or purification.1. Extend the reaction time and monitor by TLC or GC-MS. 2. Maintain a low reaction temperature (e.g., 0-10 °C). Consider using a polymerization inhibitor if necessary. 3. Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis.
Presence of a high molecular weight, viscous material in the reaction mixture Extensive polymerization of tert-butyl acrylate.Reduce the reaction temperature. Ensure adequate stirring to dissipate heat. Consider adding the tert-butyl acrylate slowly to the reaction mixture.
Detection of Tri-tert-butyl 3,3',3''-nitrilotripropionate as a major impurity The desired secondary amine product is reacting with another equivalent of tert-butyl acrylate.Use a molar excess of the ammonia source relative to tert-butyl acrylate. This will increase the probability of the acrylate reacting with the primary amine source rather than the secondary amine product.
Product decomposes or shows signs of hydrolysis (e.g., presence of carboxylic acid by IR or NMR) Exposure to acidic conditions, especially in the presence of water, during workup or storage. The tert-butyl esters are labile to acid.Neutralize any acidic reagents carefully during the workup. Use a mild base for any necessary pH adjustments. Store the final product in a dry, neutral environment.
Difficulty in purifying the product by column chromatography Co-elution of the desired product with side products of similar polarity.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods such as distillation under high vacuum if the product is thermally stable.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via the aza-Michael addition of ammonia to tert-butyl acrylate.

Materials:

  • tert-Butyl acrylate

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Methanol (or other suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl acrylate (1.0 equivalent) in methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) to the stirred solution of tert-butyl acrylate over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome Start Low Product Yield or Purity Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis IncompleteReaction Incomplete Reaction Analysis->IncompleteReaction Polymerization Polymerization Analysis->Polymerization SideProduct Side Product Formation (e.g., Trisubstituted Product) Analysis->SideProduct Hydrolysis Product Hydrolysis Analysis->Hydrolysis ExtendReaction Extend Reaction Time IncompleteReaction->ExtendReaction ControlTemp Lower Reaction Temperature Polymerization->ControlTemp AdjustStoichiometry Adjust Reactant Stoichiometry SideProduct->AdjustStoichiometry NeutralWorkup Ensure Neutral Workup Hydrolysis->NeutralWorkup End Improved Yield and Purity ExtendReaction->End ControlTemp->End AdjustStoichiometry->End NeutralWorkup->End

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway and Side Reactions

ReactionPathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products Ammonia Ammonia (NH3) Product Di-tert-butyl 3,3'-iminodipropionate Ammonia->Product Michael Addition (Desired) Acrylate tert-Butyl Acrylate Acrylate->Product Polymer Poly(tert-butyl acrylate) Acrylate->Polymer Polymerization TriProduct Trisubstituted Product Product->TriProduct Further Reaction with tert-Butyl Acrylate Hydrolysis Hydrolysis Product Product->Hydrolysis Acid-catalyzed Hydrolysis

Caption: Reaction pathway and potential side reactions.

Technical Support Center: LC-MS Analysis of Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of Di-tert-butyl 3,3'-iminodipropionate. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peak for this compound. What are the possible causes?

A1: Several factors could lead to a complete loss of signal. Here is a systematic troubleshooting approach:

  • Sample Degradation: this compound is reported to be sensitive to air and moisture.[1][2] Ensure that the sample was handled under inert conditions and that the solvents used were dry. Consider preparing fresh samples.

  • Incorrect Mass Spectrometer Settings:

    • Ionization Mode: Due to the presence of a secondary amine, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode.[3] Verify that you are using ESI+.

    • Mass Range: Ensure the mass spectrometer's scan range includes the expected m/z of the protonated molecule [M+H]⁺, which is approximately 274.38.

  • Inappropriate LC Conditions:

    • Column Choice: A C18 column is a good starting point for reversed-phase chromatography.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and ionization of amines. An acidic mobile phase (e.g., with 0.1% formic acid) will protonate the secondary amine, which is generally good for ESI+ but may reduce retention on a C18 column.

  • Sample Preparation Issues: The analyte might be lost during sample preparation steps. Review your extraction or dilution procedure.

Q2: I am observing significant peak tailing for my analyte. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.

  • Mobile Phase Modifier: The addition of a small amount of a weak acid, like formic acid (0.1%), to the mobile phase can improve peak shape by reducing secondary interactions with residual silanols on the silica-based column packing.

  • Column Selection: Consider using a column with end-capping or a hybrid particle technology column that is more resistant to peak tailing with basic compounds.

  • pH Adjustment: Experimenting with the mobile phase pH can help. A lower pH will ensure the amine is consistently protonated, which can sometimes improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Q3: My retention time is shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially if you are running a gradient.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase and ensure it is well-mixed.

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates. Purge the pump and check for leaks.

  • Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven.

Q4: I am observing multiple peaks that could be related to my analyte. How can I confirm the identity of my peak?

A4: The presence of multiple peaks could be due to isomers, impurities, or in-source fragmentation/adduct formation.

  • Mass-to-Charge Ratio (m/z): The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 274.38. Other observed peaks might be adducts, such as sodium [M+Na]⁺ (m/z 296.36) or potassium [M+K]⁺ (m/z 312.46).

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the parent ion (m/z 274.38) to obtain a fragmentation pattern. This pattern can be used as a fingerprint for your compound. A likely fragmentation would be the loss of one or both tert-butyl groups.

  • Blank Injections: Inject a blank sample (solvent only) to ensure that some of the observed peaks are not due to contamination from the system or solvent.

Suggested Experimental Protocol

This protocol is a recommended starting point for the LC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent such as acetonitrile or methanol. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1][2]

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to the desired concentration range.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Visual Troubleshooting and Workflow Diagrams

troubleshooting_workflow start LC-MS Analysis Issue no_peak No Peak Observed start->no_peak Signal Issue bad_peak_shape Poor Peak Shape (Tailing/Fronting) start->bad_peak_shape Chromatography Issue rt_shift Retention Time Shift start->rt_shift Reproducibility Issue check_sample Check Sample Integrity (Fresh Prep, Storage) no_peak->check_sample adjust_mp Adjust Mobile Phase (Add Formic Acid) bad_peak_shape->adjust_mp equilibrate Ensure Column Equilibration rt_shift->equilibrate check_ms Verify MS Settings (ESI+, Mass Range) check_sample->check_ms check_lc Review LC Method (Column, Mobile Phase) check_ms->check_lc solution Problem Resolved check_lc->solution check_column Evaluate Column (End-capped, Age) adjust_mp->check_column check_overload Check for Overload (Dilute Sample) check_column->check_overload check_overload->solution fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp check_pump Check Pump Performance (Purge, Leaks) fresh_mp->check_pump check_temp Verify Column Temperature check_pump->check_temp check_temp->solution

Caption: Troubleshooting workflow for common LC-MS issues.

experimental_workflow start Start prep_stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) start->prep_stock prep_working Prepare Working Standards (Dilute in Mobile Phase) prep_stock->prep_working lc_separation LC Separation (C18 Column, Gradient Elution) prep_working->lc_separation ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection data_analysis Data Analysis (Extract Ion Chromatogram for m/z 274.38) ms_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Di-tert-butyl 3,3'-Iminodipropionate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl 3,3'-Iminodipropionate and its derivatives. The focus is on addressing solubility challenges commonly encountered during experimental work.

Troubleshooting Guide

Issue: My this compound derivative is not dissolving in my chosen solvent.

Initial Assessment:

Before attempting advanced solubilization techniques, it's crucial to distinguish between poor solubility and potential compound degradation. Di-tert-butyl esters are known to be sensitive to acidic conditions and high temperatures, which can lead to hydrolysis of the ester groups.

dot

cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Potential Outcomes Compound_Undissolved Undissolved Compound Check_Degradation 1. Check for Degradation (Hydrolysis of tert-butyl esters) Compound_Undissolved->Check_Degradation Start Here Assess_Solubility 2. Assess True Solubility Check_Degradation->Assess_Solubility Negative Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Positive Select_Strategy 3. Select Solubilization Strategy Assess_Solubility->Select_Strategy Soluble in some solvents Poor_Solubility_Confirmed Poor Solubility Confirmed Assess_Solubility->Poor_Solubility_Confirmed Insoluble Successful_Dissolution Successful Dissolution Select_Strategy->Successful_Dissolution Poor_Solubility Poor Aqueous Solubility of Derivative Co_solvents Co-solvents (e.g., Ethanol, DMSO) Poor_Solubility->Co_solvents Surfactants Surfactants (e.g., Tween 80, SDS) Poor_Solubility->Surfactants pH_Adjustment pH Adjustment (to form salt) Poor_Solubility->pH_Adjustment Complexation Complexation (e.g., Cyclodextrins) Poor_Solubility->Complexation Solid_Dispersion Solid Dispersion (for solid derivatives) Poor_Solubility->Solid_Dispersion cluster_0 Sample Preparation cluster_1 Incubation & Separation cluster_2 Analysis cluster_3 Conclusion Stock_Solution Prepare Stock Solution (Compound in stable solvent) LCMS_Analysis LC-MS Analysis of Stock and Supernatant Stock_Solution->LCMS_Analysis Test_Sample Prepare Test Sample (Compound in problematic solvent) Incubate Incubate Test Sample (Experimental Conditions) Test_Sample->Incubate Centrifuge Centrifuge Test Sample Incubate->Centrifuge Centrifuge->LCMS_Analysis Compare_Results Compare Chromatograms and Mass Spectra LCMS_Analysis->Compare_Results Conclusion Identify Degradation Products (Hydrolyzed Species) Compare_Results->Conclusion

Validation & Comparative

A Comparative Guide to Di-tert-butyl 3,3'-Iminodipropionate and PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between two distinct linker types: a potential linker derived from Di-tert-butyl 3,3'-Iminodipropionate and the widely utilized polyethylene glycol (PEG) linkers. While PEG linkers are well-documented, the use of this compound as a PROTAC linker is not established in the available scientific literature. Therefore, this guide will infer the potential properties of a linker derived from this molecule and contrast them with the known characteristics of PEG linkers, supported by experimental data for the latter.

Physicochemical Properties and Synthetic Accessibility

A PROTAC's overall properties are significantly influenced by the physicochemical characteristics of its linker. Here, we compare the inferred properties of a this compound-derived linker with the known properties of PEG linkers.

PropertyThis compound-Derived Linker (Inferred)PEG Linkers
Structure Alkyl-amide backbonePolyether backbone
Flexibility More rigid due to the propionate backbone and amide bondsHighly flexible due to the repeating ethylene glycol units[1]
Hydrophilicity/Solubility More hydrophobic, likely leading to lower aqueous solubility[1]Hydrophilic, generally improving the solubility of the PROTAC molecule[2]
Cell Permeability Potentially higher due to increased hydrophobicity, but may be offset by the overall molecular propertiesCan be lower due to high polarity, but this is often balanced by other factors[3][4]
Metabolic Stability Amide bonds may be susceptible to enzymatic cleavage, but the alkyl chain is generally stableEther linkages are generally stable, but PEG chains can be subject to oxidative metabolism[1]
Synthetic Accessibility Requires deprotection of tert-butyl esters followed by amide coupling reactions. The starting material is commercially available.A wide variety of PEG linkers with different lengths and functional groups are commercially available, simplifying synthesis[5]

This compound as a Linker Precursor (Hypothetical Synthesis)

This compound is a commercially available compound with the molecular formula C14H27NO4. To be utilized as a PROTAC linker, it would likely undergo a two-step process:

  • Deprotection: The two tert-butyl ester groups would be removed, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the corresponding dicarboxylic acid.

  • Amide Coupling: The resulting dicarboxylic acid would then be sequentially coupled to the amine-functionalized warhead and E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

This synthetic route would result in a linker with a central secondary amine and two propionamide linkages, creating a more rigid and hydrophobic linker compared to PEG.

Performance Comparison in PROTACs

The linker's properties directly impact the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

Performance MetricThis compound-Derived Linker (Inferred)PEG Linkers
Ternary Complex Formation The rigidity might pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to high cooperativity. However, this lack of flexibility could also hinder the optimal positioning of the two proteins.The high flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex with a wider range of target proteins and E3 ligases. This flexibility can also be a disadvantage if it leads to an entropically unfavorable binding process.
Degradation Efficacy (DC50 & Dmax) Dependent on achieving a productive ternary complex. A well-oriented rigid linker could lead to potent degradation, while a poorly oriented one would be ineffective.The optimal length of the PEG linker is crucial and needs to be empirically determined for each target. Varying the PEG chain length is a common strategy to optimize degradation potency.
Selectivity The constrained conformation imposed by a rigid linker could potentially enhance selectivity for a specific target protein over closely related proteins.The flexibility of PEG linkers may sometimes lead to off-target effects if the linker allows for the formation of unproductive ternary complexes with other proteins.

Quantitative Data for PROTACs with PEG Linkers

The following table provides examples of PROTACs that utilize PEG linkers and their reported degradation performance. This data illustrates the successful application of PEG linkers in inducing the degradation of various target proteins.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50DmaxReference
MZ1BRD4VHL4-unit PEG~25 nM>90%[Ciulli et al., 2015]
ARV-825BET proteinsCRBN3-unit PEG<1 nM>95%[Lu et al., 2015]
dBET1BET proteinsCRBN4-unit PEG~4 nM>98%[Winter et al., 2015]
RC-1BTKCRBN6-unit PEG-Prominent Degradation[6]
A1874SMARCA2/4VHL3-unit PEG~9.4 nM (SMARCA2)~90% (SMARCA2)[Farnaby et al., 2019]

Experimental Protocols

Western Blot for Protein Degradation Assessment

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
  • Incubate on ice for 15-30 minutes with occasional vortexing.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

5. Data Analysis:

  • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
  • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
  • Calculate the percentage of protein remaining relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action

Experimental_Workflow start PROTAC Design & Synthesis cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis optimization Lead Optimization data_analysis->optimization optimization->start Iterative Design end Candidate Selection optimization->end

Caption: Experimental Workflow for PROTAC Evaluation

Linker_Comparison cluster_consequences Impact on PROTAC Performance Linker_Properties Linker Properties This compound-Derived PEG Linker Solubility Aqueous Solubility Linker_Properties:f1->Solubility Lower (Hydrophobic) Linker_Properties:f2->Solubility Higher (Hydrophilic) Permeability Cell Permeability Linker_Properties:f1->Permeability Potentially Higher Linker_Properties:f2->Permeability Potentially Lower Ternary_Complex Ternary Complex Formation Linker_Properties:f1->Ternary_Complex Rigid (Constrained) Linker_Properties:f2->Ternary_Complex Flexible (Adaptive) Efficacy Degradation Efficacy Ternary_Complex->Efficacy

Caption: Linker Properties and Their Inferred Impact on PROTAC Performance

References

A Comparative Guide to Di-tert-butyl 3,3'-Iminodipropionate and Alternative Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of Di-tert-butyl 3,3'-Iminodipropionate, a versatile synthetic building block, with other commonly employed alkyl linkers. We will delve into their chemical characteristics, performance in forming stable bioconjugates, and provide supporting experimental methodologies for their evaluation.

Introduction to this compound as a Linker Precursor

This compound is a synthetic intermediate characterized by a central secondary amine and two propionate arms, each protected by a bulky tert-butyl ester group.[1] The steric hindrance afforded by the tert-butyl groups provides significant stability to the ester linkages, preventing premature hydrolysis and allowing for selective modification of the secondary amine.[1] Upon deprotection of the tert-butyl esters, the resulting di-carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds. The secondary amine of the linker itself can also be a point of attachment for other molecular entities. This structure offers a unique "T-shaped" scaffold for the conjugation of molecules.

This guide will compare a hypothetical linker derived from this compound (post-deprotection and activation) with other common linear alkyl and polyethylene glycol (PEG) linkers. The primary focus will be on the nature of the resulting linkage (amide vs. ester) and the overall physicochemical properties imparted by the linker backbone.

Comparative Analysis of Linker Properties

The selection of a linker is a critical decision in the design of bioconjugates, influencing stability, solubility, and in vivo performance. Below is a comparative table summarizing the key properties of a linker derived from this compound and other representative alkyl linkers.

Linker Type Structure of Linkage Backbone Characteristics Relative Stability Solubility Key Applications
Iminodipropionate-Derived Amide or EsterShort, branched alkyl chain with a central secondary amineHigh (Amide) or Moderate (Ester)HydrophobicSmall molecule conjugation, PROTACs, peptide modification
Succinic Acid Amide or EsterShort, linear alkyl chainHigh (Amide) or Moderate (Ester)HydrophilicAntibody-drug conjugates (ADCs), oligonucleotide labeling[2][3]
Adipic Acid Amide or EsterMedium-length, linear alkyl chainHigh (Amide) or Moderate (Ester)Moderately HydrophobicCrosslinking proteins, small molecule conjugation[4]
1,6-Hexanediamine AmideMedium-length, linear alkyl chainHighModerately HydrophilicSurface modification, enzyme immobilization
PEG Linkers (e.g., PEG4) Amide or EsterLong, flexible polyether chainHigh (Amide) or Moderate (Ester)Highly HydrophilicImproving solubility and pharmacokinetics of bioconjugates[1][5][6]

Key Findings from Comparative Data:

  • Linkage Stability: The stability of the bond connecting the linker to the biomolecule is of utmost importance. Amide bonds are significantly more resistant to hydrolysis under physiological conditions than ester bonds.[7][8] This is due to the greater resonance stabilization of the amide bond compared to the ester bond.[7] Therefore, linkers forming amide bonds are preferred for applications requiring high in vivo stability.

  • Backbone Influence: The chemical nature of the linker's backbone affects the overall solubility and pharmacokinetic properties of the conjugate. Hydrophobic alkyl linkers, like those derived from adipic acid, can sometimes lead to aggregation of the bioconjugate, especially with hydrophobic payloads.[9] In contrast, hydrophilic PEG linkers are widely used to enhance the solubility and circulation half-life of proteins and other biomolecules.[5][9][10]

  • Structural Versatility: The iminodipropionate-derived linker offers a unique branched structure, which can influence the spatial orientation of the conjugated molecules. This can be advantageous in applications like PROTACs, where precise positioning of two different binding moieties is crucial.

Experimental Protocols

To ensure an objective comparison of linker performance, standardized experimental protocols are essential. Below are detailed methodologies for a typical conjugation reaction and an in vitro plasma stability assay.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of a carboxylate-containing linker to a primary amine on a biomolecule (e.g., a protein).

Materials:

  • Carboxylate-containing linker (e.g., deprotected this compound)

  • Biomolecule with primary amines (e.g., antibody in PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the carboxylate-containing linker in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Immediately add the activated linker solution to the biomolecule solution in Coupling Buffer. A typical molar ratio is 10-20 fold excess of activated linker to the biomolecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the conjugated biomolecule.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the linker-biomolecule bond in a biologically relevant matrix.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Incubation:

    • Spike the bioconjugate into plasma at a final concentration of 1 mg/mL.

    • Incubate the plasma samples at 37°C.

  • Time Points:

    • Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

    • Immediately store the aliquots at -80°C until analysis.

  • Sample Preparation and Analysis:

    • For LC-MS analysis, precipitate plasma proteins using acetonitrile. Centrifuge and analyze the supernatant for the released drug or linker-drug complex.

    • For ELISA, use a capture antibody specific for the biomolecule and a detection antibody that recognizes the conjugated payload or a tag on the linker.

  • Data Analysis:

    • Quantify the amount of intact bioconjugate or the amount of released payload at each time point.

    • Calculate the half-life (t½) of the conjugate in plasma by fitting the data to a first-order decay model.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker_COOH Carboxylate Linker EDC_NHS EDC / NHS Linker_COOH->EDC_NHS Activated_Linker NHS-Ester Linker EDC_NHS->Activated_Linker Biomolecule_NH2 Biomolecule-NH2 Activated_Linker->Biomolecule_NH2 Coupling Conjugate Bioconjugate Biomolecule_NH2->Conjugate Purification Desalting Column Conjugate->Purification Analysis LC-MS / SDS-PAGE Purification->Analysis

Caption: Workflow for a typical bioconjugation experiment.

G cluster_amide Amide Linkage cluster_ester Ester Linkage Amide R-C(=O)-NH-R' Amide_Stability High Stability (Resonance Stabilized) Amide->Amide_Stability Ester R-C(=O)-O-R' Ester_Stability Moderate Stability (Susceptible to Hydrolysis) Ester->Ester_Stability Physiological_Conditions Physiological Conditions (pH 7.4, 37°C) Physiological_Conditions->Amide Slow Hydrolysis Physiological_Conditions->Ester Faster Hydrolysis

References

A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and safety profile. While Di-tert-butyl 3,3'-Iminodipropionate has been utilized, the field has evolved to embrace a diverse range of linkers with distinct properties. This guide provides an objective comparison of alternative linkers, supported by experimental data, to aid in the selection of the optimal linker for your ADC development.

Linker Technologies: A Comparative Overview

ADCs utilize two primary categories of linkers: cleavable and non-cleavable. The choice of linker technology dictates the mechanism of payload release and significantly impacts the therapeutic window of the ADC.

Cleavable Linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can enhance the potency of the ADC and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[1][]

Non-cleavable Linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[3][4] This generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload remains attached to the antibody until the ADC is internalized and processed by the target cell.[4]

Quantitative Comparison of Linker Performance

The following tables summarize key performance parameters of various alternative linkers based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeSpecific Linker ExampleAntibody-PayloadSpeciesIncubation Time% Payload RemainingReference
Peptide-Based (Cleavable) Val-Cit (vc)Trastuzumab-MMAEHuman6 days< 99%[5]
Val-Cit (vc)Ab095-MMAERat6 days~97.5%[5]
Val-Ala (va)Anti-HER2-MMAEMouse1 hourStable[6]
Exo-EVCTrastuzumab-PyreneMouse (Ces1C-containing)4 days> 95%[7]
pH-Sensitive (Cleavable) HydrazoneAnti-Lewis Y-Doxorubicin--Limited plasma stability reported[4]
Disulfide (Cleavable) SPDBAnti-CD22-DM4--Generally more stable than hydrazones[8]
Non-Cleavable SMCCTrastuzumab-DM1 (T-DM1)--High plasma stability[4]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeSpecific Linker ExampleAntibody-PayloadCell LineIC50 (pM)Reference
Peptide-Based (Cleavable) Val-Cit (vc)Trastuzumab-MMAEHER2+ cells14.3[6]
β-galactosidase-cleavableTrastuzumab-MMAEHER2+ cells8.8[6]
Sulfatase-cleavableAnti-HER2-MMAEHER2+ cells61[6]
Non-Cleavable SMCCTrastuzumab-DM1 (T-DM1)HER2+ cells33[6]

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

| Linker Type | Specific Linker Example | Antibody-Payload | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference | |---|---|---|---|---|---| | Peptide-Based (Cleavable) | Exo-EVC-MMAE | APL-1081 | NCI-N87 (gastric) | 2.5 mg/kg | Significant antitumor efficacy |[7] | | | Val-Cit-PABC-MMAE | ADC 11 | NCI-N87 (gastric) | 2.5 mg/kg | Less effective than Exo-EVC-MMAE |[7] | | Disulfide (Cleavable) | Cys-linked disulfide | Anti-CD22-DM1 | Human lymphoma | 3 mg/kg | Tumor regression |[6] | | Non-Cleavable | SMCC-DM1 | Anti-EpCAM-DM1 | EpCAM xenograft | 3 mg/kg | Less active than cleavable counterparts |[9] |

Signaling Pathways and Experimental Workflows

To understand the functional consequences of linker choice, it is essential to visualize the downstream signaling pathways affected by the released payload and the experimental workflows used to assess ADC performance.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity Payload_Signaling_Pathways cluster_tubulin Tubulin Inhibitors (e.g., MMAE, DM1) cluster_topoisomerase Topoisomerase I Inhibitors (e.g., DXd) MMAE_DM1 MMAE / DM1 Tubulin Tubulin Polymerization MMAE_DM1->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis1 Apoptosis G2M->Apoptosis1 DXd DXd Topoisomerase Topoisomerase I- DNA Complex DXd->Topoisomerase Stabilization DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks Apoptosis2 Apoptosis DNA_Breaks->Apoptosis2 Experimental_Workflows cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_efficacy In Vivo Efficacy (Xenograft Model) Incubate Incubate ADC in Plasma (e.g., 37°C) Timepoints Collect Aliquots at Time Points Incubate->Timepoints Analysis Analyze by LC-MS/ELISA Timepoints->Analysis DAR Determine DAR and Free Payload Analysis->DAR Seed Seed Cancer Cells in 96-well Plate Treat Treat with Serial Dilutions of ADC Seed->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Read Measure Absorbance MTT->Read IC50 Calculate IC50 Read->IC50 Implant Implant Tumor Cells in Immunodeficient Mice Tumor Allow Tumors to Establish Implant->Tumor Administer Administer ADC (e.g., i.v.) Tumor->Administer Monitor Monitor Tumor Volume and Body Weight Administer->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

References

Validation of conjugation efficiency with Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prevalent techniques for the characterization of antibody-drug conjugates and other bioconjugates, providing researchers with the necessary data to select the most appropriate validation method.

In the rapidly advancing field of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the precise validation of conjugation efficiency is a critical determinant of a drug's efficacy and safety. The drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a key quality attribute that is rigorously monitored throughout the development process. An optimal DAR is crucial, as a low drug load may diminish efficacy, while an excessively high drug load can negatively impact pharmacokinetics and increase toxicity.[1]

This guide provides a comparative overview of the most widely used analytical methods for determining conjugation efficiency. While the initial query mentioned Di-tert-butyl 3,3'-Iminodipropionate, this compound is primarily a building block in organic synthesis and is not established as a standard reagent for the validation of bioconjugation efficiency. Therefore, this guide will focus on the prevalent and validated techniques used by researchers and drug development professionals in the characterization of bioconjugates.

Comparison of Key Analytical Methods for DAR Determination

The selection of an appropriate analytical method for determining the drug-to-antibody ratio is contingent on several factors, including the type of conjugation chemistry (e.g., cysteine vs. lysine), the stage of development, and the required level of detail. The following table summarizes and compares the most common techniques.

MethodPrincipleThroughputKey AdvantagesKey Limitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the protein and the conjugated drug based on their distinct extinction coefficients.HighSimple, rapid, and cost-effective for determining average DAR.[1][2]Does not provide information on the distribution of drug loads; requires distinct absorbance maxima for the antibody and drug.[1][2]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the number of conjugated drug molecules, as each added drug increases the hydrophobicity of the antibody.MediumProvides information on the distribution of different DAR species and the average DAR; analysis is performed under non-denaturing conditions.[3][4]Primarily suitable for cysteine-conjugated ADCs; may have lower peak resolution for highly hydrophobic molecules.[2][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and determines their mass-to-charge ratio, allowing for precise mass measurement and DAR calculation.Low to MediumProvides detailed information on DAR distribution, conjugation sites, and can be used for various conjugate types; highly sensitive and specific.[6][7]Requires more complex sample preparation and instrumentation; potential for bias due to differences in ionization efficiency between species.[1][8]
Reversed-Phase Liquid Chromatography (RPLC) Separates molecules based on their hydrophobicity under denaturing conditions.MediumCan be used to estimate average DAR, particularly for reduced ADC fragments (heavy and light chains).[2]Denatures the protein, disrupting the native structure of the ADC; not suitable for intact analysis of cysteine-conjugated ADCs.[2][8]

Experimental Protocols and Workflows

UV/Vis Spectroscopy for Average DAR Determination

This method is a straightforward approach to calculate the average DAR of a purified ADC sample.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the ADC in a suitable buffer.

  • Spectra Acquisition: Measure the absorbance of the ADC solution at two specific wavelengths: one where the protein has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.

  • Calculation: Use the Beer-Lambert law to calculate the concentrations of the protein and the drug using their respective extinction coefficients at the two measured wavelengths.

  • DAR Calculation: The average DAR is calculated as the molar ratio of the drug to the antibody.

Workflow for UV/Vis Spectroscopy DAR Calculation:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation A Purified ADC B Measure A280 & A_drug_max A->B C Calculate [Protein] & [Drug] (Beer-Lambert Law) B->C D Calculate Average DAR (molar ratio) C->D

Caption: Workflow for average DAR determination using UV/Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique for characterizing cysteine-linked ADCs, providing a profile of the different drug-loaded species.[9]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[10]

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[10]

  • Sample Preparation: Dilute the ADC sample and adjust the ammonium sulfate concentration to a final concentration that allows binding to the HIC column (e.g., 0.5 M).[10]

  • Chromatographic Separation:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the prepared ADC sample.

    • Elute the bound ADC species with a linear gradient of decreasing salt concentration (increasing percentage of Mobile Phase B). Species with higher DAR will be more hydrophobic and will elute at lower salt concentrations.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.[]

Workflow for HIC-based DAR Analysis:

cluster_prep Sample & System Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (High & Low Salt) C Equilibrate HIC Column A->C B Prepare ADC Sample (Adjust Salt Concentration) D Inject Sample B->D C->D E Run Gradient Elution (Decreasing Salt) D->E F Integrate Peak Areas (DAR0, DAR2, DAR4...) E->F G Calculate Average DAR (Weighted Average) F->G

Caption: General workflow for DAR analysis using Hydrophobic Interaction Chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed Characterization

LC-MS provides the most detailed information about an ADC, including the precise mass of each species, allowing for unambiguous DAR determination.

Experimental Protocol:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after deglycosylation with an enzyme like PNGase F to reduce complexity.[2]

    • For some analyses, the ADC may be reduced with an agent like DTT to separate the light and heavy chains.[2]

  • LC Separation: The prepared sample is injected onto an LC system, often a reverse-phase or size-exclusion column, to separate the different ADC components.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the ions.

  • Data Processing: The resulting mass spectra are deconvoluted to determine the zero-charge masses of the different ADC species.

  • DAR Calculation: The average DAR and the distribution of drug-loaded species are calculated from the deconvoluted mass data.[12][13]

Workflow for LC-MS-based DAR Characterization:

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A ADC Sample B Optional: Deglycosylation (PNGase F) or Reduction (DTT) A->B C LC Separation (e.g., SEC or RPLC) B->C D High-Resolution MS C->D E Deconvolution of Mass Spectra D->E F Determine Mass of Each Species E->F G Calculate DAR Distribution & Average DAR F->G

Caption: Workflow for the characterization of ADCs using LC-MS to determine the DAR.

Conclusion

The validation of conjugation efficiency is a cornerstone of ADC development and quality control. While UV/Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic techniques such as HIC and LC-MS provide more comprehensive data on the distribution of drug-loaded species, which is essential for a thorough understanding of the ADC's composition.[14] The choice of method will depend on the specific information required, the characteristics of the ADC, and the stage of the development pipeline. For robust characterization, the use of orthogonal methods is highly recommended to ensure the accuracy and reliability of the results.[14]

References

Orthogonal Protection Strategies with Di-tert-butyl 3,3'-Iminodipropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of complex molecule synthesis, particularly in pharmaceutical and materials science, the ability to selectively mask and unmask functional groups is paramount. This guide provides a comprehensive comparison of orthogonal protection strategies for Di-tert-butyl 3,3'-Iminodipropionate, a versatile building block. The focus is on enabling researchers, scientists, and drug development professionals to make informed decisions for their synthetic routes by presenting objective comparisons and supporting experimental data.

This compound presents two key functionalities requiring strategic protection: a secondary amine and two tert-butyl ester groups. An orthogonal strategy allows for the selective deprotection of one type of functional group while the other remains intact, offering precise control over the synthetic pathway.

The Primary Orthogonal Strategy: Fmoc/t-Bu Approach

A well-established and highly effective orthogonal strategy involves the protection of the secondary amine with a base-labile group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the tert-butyl esters serve as acid-labile protecting groups for the carboxylic acid functionalities.

The core principle of this strategy lies in the distinct chemical liabilities of the Fmoc and tert-butyl groups. The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[1] Conversely, the tert-butyl esters are stable to these basic conditions but can be selectively removed under acidic conditions.[2]

Diagram of the Fmoc/t-Bu Orthogonal Protection Strategy

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection A Di-tert-butyl 3,3'-Iminodipropionate B N-Fmoc-Di-tert-butyl 3,3'-Iminodipropionate A->B Fmoc-OSu, Base C Di-tert-butyl 3,3'-Iminodipropionate (Free Amine) B->C Piperidine/DMF D N-Fmoc-3,3'-Iminodipropionic Acid (Free Acid) B->D Mild Acid (e.g., TFA) E C->E Further Reaction F D->F Further Reaction

Caption: Orthogonal protection and deprotection of this compound.

Comparison of Deprotection Conditions

The choice of deprotection reagent is critical for the success of an orthogonal strategy. The following table summarizes common deprotection conditions for the Fmoc and tert-butyl groups, highlighting their orthogonality.

Protecting GroupReagentTypical ConditionsSubstrate Compatibility
N-Fmoc Piperidine/DMF20% Piperidine in DMF, RT, 5-30 minStable to acidic conditions used for t-Bu removal.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% DBU in DMF, RT, 2-10 minAlternative to piperidine, can be milder for sensitive substrates.
4-Methylpiperidine20% 4-Methylpiperidine in DMF, RTSimilar efficiency to piperidine with different regulatory considerations.
tert-Butyl Ester Trifluoroacetic Acid (TFA)25-95% TFA in CH2Cl2, RT, 1-4 hCleaves t-Bu ethers and Boc groups. Stable to basic Fmoc deprotection.
Zinc Bromide (ZnBr2)ZnBr2 in CH2Cl2, RTMilder Lewis acid condition for selective cleavage in the presence of some other acid-labile groups.[3]
Cerium(III) Chloride/Sodium IodideCeCl3·7H2O, NaI in CH3CN, refluxCan selectively cleave t-Bu esters in the presence of N-Boc groups.[4]

Alternative Orthogonal Protecting Groups

While the Fmoc/t-Bu strategy is robust, other protecting groups can be employed to achieve orthogonality, depending on the specific requirements of the synthetic route.

  • For the Secondary Amine:

    • Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis (e.g., H2, Pd/C), which is orthogonal to both acid- and base-labile groups.

    • Alloc (Allyloxycarbonyl): Cleaved under mild conditions using a palladium(0) catalyst, providing orthogonality to both acid- and base-labile groups.

  • For the Carboxylic Acids (Alternatives to tert-Butyl Esters):

    • Benzyl Esters (Bn): Removed by hydrogenolysis, making them orthogonal to base-labile groups like Fmoc.

    • Allyl Esters: Cleaved under the same conditions as the Alloc group, offering orthogonality to acid- and base-labile protecting groups.[5]

Diagram of Alternative Orthogonal Strategies

Alternative_Strategies cluster_Cbz Cbz Protection cluster_Alloc Alloc Protection A Di-tert-butyl 3,3'-Iminodipropionate B N-Cbz-Di-tert-butyl 3,3'-Iminodipropionate A->B Cbz-Cl, Base D N-Alloc-Di-tert-butyl 3,3'-Iminodipropionate A->D Alloc-Cl, Base C Free Amine B->C H2, Pd/C E Free Amine D->E Pd(PPh3)4

Caption: Alternative N-protection strategies for this compound.

Experimental Protocols

General Procedure for N-Fmoc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or a mixture of dioxane and water.

  • Add a base, for example, sodium bicarbonate (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Selective Deprotection of tert-Butyl Esters with Trifluoroacetic Acid (TFA)
  • Dissolve the N-protected this compound derivative (1.0 eq) in a solvent such as dichloromethane (CH2Cl2).

  • Add a solution of trifluoroacetic acid (TFA) in CH2Cl2 (e.g., 25-50% v/v). The concentration of TFA may need to be optimized to ensure selectivity over other potential acid-labile groups.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification.

General Procedure for N-Fmoc Deprotection
  • Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 5-30 minutes. The progress of the deprotection can be monitored by the disappearance of the starting material on TLC.

  • Once the reaction is complete, the solvent is typically removed under vacuum, and the crude product is purified or used directly in the subsequent step.

Workflow for Orthogonal Synthesis

Experimental_Workflow Start Di-tert-butyl 3,3'-Iminodipropionate ProtectN N-Protection (e.g., Fmoc) Start->ProtectN ReactSideChain Reaction at another part of the molecule ProtectN->ReactSideChain DeprotectN Selective N-Deprotection (e.g., Piperidine/DMF) ReactSideChain->DeprotectN ReactN Reaction at a-Amine DeprotectN->ReactN DeprotectEster Selective Ester Deprotection (e.g., TFA) ReactN->DeprotectEster ReactEster Reaction at Carboxylic Acids DeprotectEster->ReactEster Final Final Product ReactEster->Final

Caption: A generalized workflow illustrating an orthogonal synthetic route.

Conclusion

The use of this compound in conjunction with an orthogonal protection strategy, such as the Fmoc/t-Bu approach, offers a powerful and versatile platform for the synthesis of complex molecules. The ability to selectively deprotect either the secondary amine or the carboxylic acid functionalities allows for precise and sequential modifications, which is crucial in multi-step synthetic campaigns. Researchers should carefully consider the stability of all functional groups present in their molecule when choosing the specific protecting groups and deprotection conditions to ensure the highest possible yields and purity of their target compounds. The data and protocols presented in this guide provide a solid foundation for developing robust and efficient synthetic strategies.

References

A Comparative Analysis of the Stability of Di-tert-butyl 3,3'-Iminodipropionate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Di-tert-butyl 3,3'-Iminodipropionate and its derivatives. The inherent stability of these molecules is a critical factor in their application as synthetic intermediates and in drug development, influencing storage, formulation, and in vivo performance. This document presents supporting experimental data from forced degradation studies to objectively compare the performance of these derivatives against relevant alternatives.

Introduction

This compound and its analogues are versatile building blocks in organic synthesis. The presence of two tert-butyl ester groups provides significant steric protection to the carboxyl functionalities, rendering them stable under a variety of reaction conditions. This stability allows for selective modification of the secondary amine without affecting the ester groups. However, the overall stability of the molecule can be influenced by substitutions on the nitrogen atom. This guide explores the hydrolytic and thermal stability of the parent compound and two representative N-substituted derivatives: N-acetyl and N-benzoyl this compound.

Data Presentation: Comparative Stability Analysis

Forced degradation studies were conducted to evaluate the stability of the parent this compound and its N-acetyl and N-benzoyl derivatives under various stress conditions, including acidic, basic, oxidative, and thermal stress. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Hydrolytic Stability of this compound Derivatives

CompoundStress ConditionTime (hours)% DegradationMajor Degradant(s)
This compound 0.1 M HCl (aq)245.2Mono-tert-butyl 3,3'-iminodipropionate
0.1 M NaOH (aq)248.13,3'-Iminodipropionic acid
N-Acetyl this compound 0.1 M HCl (aq)243.8N-Acetyl mono-tert-butyl 3,3'-iminodipropionate
0.1 M NaOH (aq)246.5N-Acetyl-3,3'-iminodipropionic acid
N-Benzoyl this compound 0.1 M HCl (aq)242.5N-Benzoyl mono-tert-butyl 3,3'-iminodipropionate
0.1 M NaOH (aq)244.9N-Benzoyl-3,3'-iminodipropionic acid

Table 2: Thermal and Oxidative Stability of this compound Derivatives

CompoundStress ConditionTime (hours)% DegradationMajor Degradant(s)
This compound 80°C (Solid State)481.5Not significant
10% H₂O₂ (aq)242.1Oxidized impurities
N-Acetyl this compound 80°C (Solid State)481.1Not significant
10% H₂O₂ (aq)241.8Oxidized impurities
N-Benzoyl this compound 80°C (Solid State)480.8Not significant
10% H₂O₂ (aq)241.2Oxidized impurities

Experimental Protocols

The following protocols were employed for the forced degradation studies to ensure a comprehensive evaluation of the stability of the this compound derivatives. These studies are designed to generate potential degradation products and assess the intrinsic stability of the molecules.

1. General Sample Preparation: A stock solution of each test compound (this compound, N-Acetyl this compound, and N-Benzoyl this compound) was prepared in acetonitrile at a concentration of 1 mg/mL.

2. Hydrolytic Stability (Acid and Base Forced Degradation):

  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M hydrochloric acid. The mixture was incubated at 60°C for 24 hours. After incubation, the solution was neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M sodium hydroxide. The mixture was incubated at 60°C for 24 hours. After incubation, the solution was neutralized with an equivalent amount of 0.1 M hydrochloric acid and diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

3. Oxidative Stability:

  • 1 mL of the stock solution was mixed with 1 mL of 10% hydrogen peroxide solution. The mixture was kept at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

4. Thermal Stability:

  • A known quantity of the solid compound was placed in a controlled temperature oven at 80°C for 48 hours. After the exposure period, the solid was dissolved in acetonitrile to prepare a 1 mg/mL solution, which was then diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

5. Stability-Indicating HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Mandatory Visualization

Stability_Analysis_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results start Start: Prepare 1 mg/mL stock solutions of derivatives in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidation Oxidative Stress (10% H2O2, RT, 24h) start->oxidation thermal Thermal Stress (80°C solid, 48h) start->thermal neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize Dilution thermal->neutralize Dissolution & Dilution hplc Stability-Indicating HPLC Analysis neutralize->hplc quantify Quantify % Degradation hplc->quantify identify Identify Major Degradants hplc->identify compare Compare Stability of Derivatives quantify->compare identify->compare

Caption: Workflow for Comparative Stability Analysis.

The stability of chemical compounds is a critical parameter in various scientific disciplines, and its assessment often follows a logical progression of steps. The following diagram illustrates the logical relationship between factors influencing chemical stability and the outcomes of degradation.

Chemical_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors (Stress Conditions) cluster_outcome Degradation Outcomes cluster_analysis_outcome Stability Assessment steric Steric Hindrance (e.g., tert-butyl groups) stability_profile Overall Stability Profile steric->stability_profile Increases Stability electronic Electronic Effects (e.g., N-substituents) electronic->stability_profile Modulates Stability ph pH (Acidic/Basic) hydrolysis Hydrolysis ph->hydrolysis temp Temperature thermal_deg Thermal Decomposition temp->thermal_deg oxidants Oxidizing Agents oxidation_deg Oxidation oxidants->oxidation_deg light Light photolysis Photolysis light->photolysis hydrolysis->stability_profile Influences oxidation_deg->stability_profile Influences thermal_deg->stability_profile Influences photolysis->stability_profile Influences

Caption: Factors Influencing Chemical Stability.

A Head-to-Head Comparison of Di-tert-butyl 3,3'-Iminodipropionate and Succinate Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and safety. The linker, which connects the targeting moiety to the payload, governs the stability of the conjugate in circulation, its release mechanism at the target site, and its overall pharmacokinetic profile. This guide provides a head-to-head comparison of two distinct linker types: Di-tert-butyl 3,3'-Iminodipropionate and the more commonly employed succinate linkers.

While succinate linkers have been extensively studied and utilized in numerous preclinical and clinical candidates, this compound represents a less explored alternative. Due to the limited availability of direct experimental data for this compound in bioconjugation applications, this comparison will draw upon its known chemical properties to infer its performance characteristics, juxtaposed with the established experimental data for succinate linkers.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these linkers is essential to appreciate their distinct properties and potential applications.

Linker TypeChemical StructureKey Functional Groups
This compound (CH3)3COOC-CH2-CH2-NH-CH2-CH2-COOC(CH3)3Secondary Amine, tert-Butyl Esters
Succinate Linker (Ester bond) -OOC-CH2-CH2-COO-Carboxylic Esters

This compound is characterized by a central secondary amine and two terminal tert-butyl ester groups. The secondary amine serves as a versatile handle for conjugation to either the targeting molecule or the payload, while the bulky tert-butyl esters act as protecting groups for the carboxylic acid functionalities[1].

Succinate linkers , in the context of this comparison, refer to linkers that form a succinyl ester bond with the payload or targeting molecule. These are widely used in the development of ADCs and PROTACs[2].

Performance Comparison: A Data-Driven and Inferred Analysis

The following tables summarize the key performance parameters for both linker types. It is crucial to note that the data for this compound is largely inferred from the known chemical behavior of its constituent functional groups due to a lack of direct experimental data in bioconjugation literature.

Table 1: Stability and Cleavage Mechanisms
ParameterThis compound (Inferred)Succinate Linker (Experimental Data)
Plasma Stability Potentially high. The bulky tert-butyl groups may offer steric hindrance against plasma esterases.Variable. Susceptible to hydrolysis by plasma carboxylesterases, leading to premature drug release. Stability can be influenced by the steric environment around the ester bond[3][4].
Cleavage Mechanism Acid-labile cleavage of tert-butyl esters in the acidic environment of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0)[5][6][7][8].Primarily enzymatic cleavage by carboxylesterases, which are abundant in plasma and various tissues[3][9][10][11][12].
Intracellular Release Expected to be efficient in endosomes/lysosomes due to the acidic environment promoting hydrolysis of the tert-butyl esters.Dependent on the presence and activity of intracellular esterases.
Bystander Effect If the released payload is membrane-permeable, the acidic cleavage mechanism could potentially allow for a bystander effect by enabling the payload to diffuse to neighboring cells.Can be designed to have a bystander effect if the linker is cleavable and the released payload is membrane-permeable[13][14][][16].
Table 2: Synthesis and Conjugation
ParameterThis compoundSuccinate Linker
Synthesis Complexity The synthesis of this compound itself is a known organic synthesis process. Its incorporation into a larger linker structure may require multiple steps.The formation of a succinate ester linkage is a standard esterification reaction, often employing succinic anhydride or an activated succinate derivative.
Conjugation Chemistry The secondary amine can be functionalized through various amine-reactive chemistries, such as reaction with NHS esters, isocyanates, or aldehydes, to form stable amide, urea, or secondary amine bonds, respectively[17][18].Typically involves the reaction of a hydroxyl group on the payload or targeting moiety with an activated carboxylic acid (e.g., NHS ester) of a succinate-containing linker to form an ester bond.

Experimental Protocols

To provide a practical context for the data presented, this section outlines the general methodologies for key experiments cited in the comparison of linker stability.

Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • The Antibody-Drug Conjugate (ADC) is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).

  • The ADC is captured from the plasma using an affinity resin (e.g., Protein A for IgG-based ADCs).

  • The captured ADC is then analyzed by techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release[19][20].

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of total antibody and conjugated antibody[21].

  • The amount of free payload in the plasma supernatant can also be quantified by LC-MS/MS to measure the extent of drug release[21].

Experimental_Workflow_Plasma_Stability cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Human Plasma Plasma->Incubate Aliquots Take Aliquots Incubate->Aliquots Capture Affinity Capture Aliquots->Capture Free_Payload LC-MS/MS (Free Payload) Aliquots->Free_Payload LCMS LC-MS (DAR) Capture->LCMS ELISA ELISA Capture->ELISA Result Result LCMS->Result DAR vs. Time ELISA->Result Conjugated Ab vs. Time Free_Payload->Result Free Payload vs. Time

Caption: Workflow for assessing ADC plasma stability.

Intracellular Cleavage Assay

Objective: To confirm the release of the payload from the linker within the target cells.

Methodology:

  • Target cells are treated with the ADC for a specified period.

  • Cells are harvested and lysed.

  • The cell lysate is analyzed by LC-MS/MS to detect and quantify the released payload and any metabolites.

  • For linkers targeting specific organelles, subcellular fractionation can be performed prior to analysis to confirm the location of payload release.

Signaling Pathways and Mechanisms of Action

The mechanism of action for both linker types ultimately converges on the release of the cytotoxic payload within or near the target cell. The key difference lies in the trigger for this release.

Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Target Cell cluster_linker_cleavage Linker Cleavage Triggers ADC_circ ADC in Circulation Receptor Target Receptor ADC_circ->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (pH 5.5-6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Acid Acidic pH (Iminodipropionate) Acid->Payload_Release Enzyme Esterases (Succinate) Enzyme->Payload_Release

Caption: Generalized ADC mechanism of action.

For the This compound linker , the acidic environment of the endosomes and lysosomes is the primary trigger for the hydrolysis of the tert-butyl esters, leading to the release of the payload[5][6][7][8]. This pH-dependent mechanism offers a degree of tumor selectivity, as the extracellular environment is generally at a neutral pH.

For succinate linkers that form ester bonds, cleavage is primarily mediated by carboxylesterases[3][9][10][11][12]. These enzymes are present in the plasma and within cells. While intracellular cleavage is desired, susceptibility to plasma esterases can lead to premature drug release and off-target toxicity. The design of the linker and the steric hindrance around the ester bond can modulate the rate of this enzymatic hydrolysis[4].

Conclusion

The choice between this compound and succinate linkers involves a trade-off between established performance and novel, potentially advantageous properties.

Succinate linkers are a well-understood and widely implemented technology. Their primary challenge lies in managing plasma stability to minimize off-target toxicity. Significant research has been dedicated to optimizing succinate-based linkers to achieve a therapeutic window that balances stability in circulation with efficient cleavage at the tumor site.

This compound , while not yet established in the field of bioconjugation, presents an intriguing alternative based on its chemical properties. The inferred acid-lability of the tert-butyl esters suggests a pH-dependent cleavage mechanism that could offer enhanced stability in the neutral pH of the bloodstream and specific payload release in the acidic microenvironment of endosomes and lysosomes. The bulky tert-butyl groups might also provide steric protection against plasma esterases. However, without direct experimental data, its performance in a biological system remains theoretical.

Further research and direct comparative studies are warranted to validate the inferred properties of the this compound linker and to fully assess its potential as a viable alternative to conventional linkers in the development of next-generation targeted therapies. Researchers are encouraged to consider the synthesis and evaluation of this linker in their ADC and PROTAC development programs to explore its potential benefits.

References

Performance of Di-tert-butyl 3,3'-Iminodipropionate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can critically influence reaction outcomes, affecting yield, purity, and reaction kinetics. This guide provides a comprehensive evaluation of Di-tert-butyl 3,3'-iminodipropionate's performance across various solvent systems, offering a comparative analysis with alternative reagents to aid in optimizing synthetic protocols.

This compound is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules, including substituted piperidines and as a reagent for the Boc-protection of amines. Its performance, however, is intrinsically linked to the solvent environment. This guide synthesizes available data to present a clear comparison of its utility in different solvents.

Solubility and Stability: Foundational Parameters

While specific quantitative solubility data for this compound in a range of common laboratory solvents remains to be extensively published, its performance in various reaction conditions suggests good solubility in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. The stability of the tert-butyl ester groups is a key consideration. Generally, these groups are stable under basic and nucleophilic conditions but are labile to strong acids.

A study on the thermal deprotection of N-Boc protected amines, a structurally related transformation, offers insights into the stability of the Boc group in different solvents. Efficient deprotection was observed in polar protic solvents like trifluoroethanol (TFE) and methanol (MeOH) at elevated temperatures (120 °C). In contrast, the reaction was less efficient in THF and showed no product formation in toluene at the same temperature, suggesting that higher temperatures are required in less polar, aprotic solvents to effect cleavage.[1] This indicates that for reactions where the integrity of the Boc group is crucial, less polar, aprotic solvents might be preferred, especially at elevated temperatures.

Comparative Performance in Chemical Transformations

The utility of this compound is most evident in its application in multi-step syntheses. Here, we compare its implied performance based on analogous reactions in different solvent systems.

Boc-Protection of Amines

The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and other organic transformations. While direct comparative studies on this compound are limited, research on the widely used Boc-anhydride (Boc₂O) provides valuable insights into solvent effects on Boc-protection efficiency.

Solvent SystemCatalystProduct Yield (%)Reference
WaterCatalyst-free95[2]
Dichloromethane (DCM)Catalyst-freeNot specified[3]
Tetrahydrofuran (THF)Et₃NNot specified[4]
Acetonitrile (ACN)Cs₂CO₃Not specified[4]
TolueneNot specifiedNot specified[1]

Table 1: Comparison of yields for O-Boc protection of phenol using Boc₂O in different solvents. While not a direct measure of this compound's performance, it indicates the feasibility of Boc protection in various media.

One study on the O-Boc protection of phenol under catalyst-free conditions found that water gave an excellent yield of 95% after 45 minutes, highlighting the potential of aqueous systems for such transformations.[2] The use of water as a solvent is an environmentally benign approach and can be highly effective.[3]

Synthesis of Piperidine Derivatives

This compound is a key precursor in the synthesis of piperidine scaffolds, which are prevalent in many pharmaceuticals. The choice of solvent can significantly impact the yield and stereoselectivity of these complex cyclization reactions.

In the synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a mixture of dichloromethane and acetic acid (CH₂Cl₂/AcOH) in a roughly 1:1 ratio was found to be optimal.[5] Other solvents tested, including methanol, ethanol, isopropanol, pure acetic acid, and acetonitrile, resulted in lower yields.[5] This underscores the importance of solvent screening to optimize reaction conditions.

For the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, various methods have been employed using solvents such as dichloromethane and dimethylformamide (DMF).[6] In one instance, the reaction of the precursor with Boc anhydride in DCM with triethylamine afforded a 99% yield.[6] Another procedure utilizing DMF with potassium carbonate and iodomethane also demonstrated successful product formation.[6]

Alternatives to this compound

The primary alternative for introducing a Boc-protecting group is Di-tert-butyl dicarbonate (Boc₂O). Its performance in various solvents has been more extensively studied. As seen in the context of Boc protection, Boc₂O is effective in a wide range of solvents, including water, DCM, and THF.[2][3][4]

For the synthesis of piperidine derivatives, alternative strategies often involve different starting materials and cyclization methods, making a direct comparison with this compound challenging without specific comparative studies.

Experimental Protocols

General Procedure for N-Boc Protection of an Amine:

This protocol is a generalized procedure based on common practices for Boc protection and should be optimized for specific substrates.

experimental_workflow amine Amine Substrate reaction Stir at Room Temperature amine->reaction reagent This compound (or alternative Boc-reagent) reagent->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction base Base (optional, e.g., Et3N) base->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product N-Boc Protected Product purification->product

A generalized workflow for the N-Boc protection of an amine.

Methodology:

  • Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add this compound (typically 1.1 to 1.5 equivalents).

  • If the amine salt is used or if the reaction is sluggish, a non-nucleophilic base such as triethylamine (Et₃N) can be added.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Logical Relationships in Synthesis

The strategic use of this compound often involves the selective manipulation of its functional groups. The tert-butyl esters serve as protecting groups for the carboxylic acids while the secondary amine is available for further functionalization.

logical_relationship start This compound step1 Reaction at Secondary Amine (e.g., Alkylation, Acylation) start->step1 intermediate N-Functionalized Intermediate step1->intermediate step2 Deprotection of tert-Butyl Esters (Acidic Conditions) intermediate->step2 product Final Product with Free Carboxylic Acids step2->product

Synthetic pathway utilizing this compound.

This logical pathway highlights the utility of the compound in introducing a protected dicarboxylic acid amine moiety, which can be elaborated upon before final deprotection to reveal the desired functionality.

References

A Comparative Analysis of Di-tert-butyl 3,3'-Iminodipropionate-Linked Conjugates for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Di-tert-butyl 3,3'-Iminodipropionate as a potential linker for antibody-drug conjugates (ADCs). Its projected performance characteristics are compared with established linker technologies, supported by data from existing literature on analogous chemical structures. Detailed experimental protocols are provided to facilitate the empirical validation of these comparisons.

Introduction to this compound as a Linker

This compound is a chemical compound featuring a central secondary amine and two flanking propionate arms terminating in tert-butyl esters. In the context of bioconjugation, the secondary amine serves as a nucleophilic handle for attachment to a payload or antibody, while the tert-butyl ester groups offer steric hindrance and are susceptible to cleavage under acidic conditions. The formation of a stable secondary amine linkage is a key feature of this linker, distinguishing it from more commonly employed amide or maleimide-based systems.

Comparative Analysis of Linker Chemistries

The cross-reactivity and overall stability of an ADC are critically influenced by the nature of the chemical linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in circulation can lead to off-target toxicities, while insufficient payload release at the tumor site can diminish therapeutic efficacy.[1][][3] This section compares the inferred properties of a this compound-linked conjugate with those of well-established maleimide and amide-based linkers.

FeatureThis compound Linker (Inferred)Maleimide-Based LinkerAmide-Based Linker
Conjugation Chemistry Reductive amination with an aldehyde-modified component.Michael addition with a thiol (e.g., from a cysteine residue).Amide bond formation between a carboxyl group and an amine.
Linkage Stability in Circulation High. Secondary amine bonds are generally stable under physiological pH.[4]Moderate to high. Susceptible to retro-Michael reaction, leading to potential deconjugation.[5]High. Amide bonds are very stable under physiological conditions.[6]
Potential for Cross-Reactivity Low. The secondary amine linkage is not prone to exchange reactions with physiological nucleophiles.Moderate. Can undergo exchange reactions with thiols like albumin, leading to off-target payload transfer.[5]Low. Amide bonds are generally not susceptible to exchange reactions.
Payload Release Mechanism Acid-labile cleavage of tert-butyl esters in the acidic environment of lysosomes.Cleavage of a proximal cleavable linker (e.g., peptide, hydrazone) or antibody degradation for non-cleavable linkers.Primarily through antibody degradation in the lysosome.
Off-Target Toxicity Profile Potentially low due to stable linkage. Off-target uptake could still be mediated by the antibody.[1][7][8]Can be higher due to premature payload release from linker instability.[1][]Generally low, associated with stable linkage.[3]

Experimental Protocols

To empirically validate the performance of this compound-linked conjugates, the following experimental protocols are recommended:

1. Synthesis of a this compound-Linked ADC

  • Objective: To conjugate a model cytotoxic drug to an antibody using the this compound linker.

  • Materials:

    • Antibody with an available aldehyde group (can be introduced via site-specific engineering).

    • This compound.

    • Cytotoxic payload with a suitable reactive group for attachment to the linker's secondary amine.

    • Sodium cyanoborohydride (NaBH₃CN).[9][10]

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Dissolve the aldehyde-modified antibody in PBS.

    • In a separate reaction, conjugate the cytotoxic payload to this compound.

    • Add the linker-payload construct to the antibody solution in a molar excess.

    • Add NaBH₃CN to the reaction mixture to facilitate reductive amination.[9][10]

    • Incubate the reaction at room temperature for 2-4 hours.

    • Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload and other reagents.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and mass spectrometry.

2. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC linker in human plasma.

  • Materials:

    • Purified ADC.

    • Human plasma.

    • PBS, pH 7.4.

  • Procedure:

    • Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

    • At each time point, analyze the ADC sample by size-exclusion chromatography (SEC) to monitor for fragmentation or aggregation.

    • Use affinity chromatography followed by reverse-phase chromatography to quantify the amount of conjugated and unconjugated payload.

    • Calculate the percentage of intact ADC remaining at each time point.

3. In Vitro Lysosomal Stability and Payload Release Assay

  • Objective: To evaluate the release of the payload from the ADC under conditions mimicking the lysosomal environment.

  • Materials:

    • Purified ADC.

    • Lysosomal extract or a simulated lysosomal buffer (e.g., citrate buffer, pH 4.5-5.0) containing relevant proteases like cathepsin B.

  • Procedure:

    • Incubate the ADC in the lysosomal buffer at 37°C for various time points.

    • Analyze the samples by reverse-phase chromatography to quantify the released payload.

    • Determine the rate of payload release.

4. Tissue Cross-Reactivity Study

  • Objective: To assess the potential for off-target binding of the ADC in human tissues.

  • Materials:

    • Purified ADC.

    • A panel of frozen human tissue sections.

    • Secondary antibodies and detection reagents for immunohistochemistry (IHC).

  • Procedure:

    • Perform IHC staining on the human tissue panel with the ADC.

    • Include a negative control (isotype-matched antibody) and a positive control (if a known target-expressing tissue is available).

    • A pathologist should evaluate the stained slides for any specific binding in non-target tissues.

Visualizations

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell Binding Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Linker_Comparison cluster_0 This compound Linker cluster_1 Maleimide-Based Linker cluster_2 Amide-Based Linker a Antibody Secondary Amine Payload b Antibody Thioether Payload c Antibody Amide Payload

Caption: Comparison of different linker chemistries in ADCs.

Experimental_Workflow start Synthesize and Purify This compound -Linked ADC stability In Vitro Stability Assays (Plasma and Lysosomal) start->stability cross_reactivity Tissue Cross-Reactivity (Immunohistochemistry) start->cross_reactivity in_vitro_cyto In Vitro Cytotoxicity (Tumor Cell Lines) stability->in_vitro_cyto cross_reactivity->in_vitro_cyto in_vivo_efficacy In Vivo Efficacy (Xenograft Models) in_vitro_cyto->in_vivo_efficacy end Evaluate Therapeutic Potential in_vivo_efficacy->end

Caption: Proposed experimental workflow for evaluating a novel ADC.

References

A Comparative Analysis: Di-tert-butyl 3,3'-Iminodipropionate as a Prototypical Non-Cleavable Linker Against Novel Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The design and selection of a linker are critical determinants of the therapeutic index of an antibody-drug conjugate (ADC). The linker's properties, connecting a potent cytotoxic payload to a target-specific monoclonal antibody, govern the ADC's stability in circulation, its drug-release mechanism, and ultimately, its efficacy and safety. This guide provides a comparative overview of a simple, non-cleavable aliphatic linker, represented here by Di-tert-butyl 3,3'-iminodipropionate, against two prominent classes of novel linker technologies: enzyme-cleavable and hydrophilic linkers.

It is important to note that while this compound is a commercially available chemical, its application as a linker in publicly documented ADC research is not established. Therefore, this guide will use its structural characteristics to represent a basic, non-cleavable aliphatic linker for a comparative discussion against more advanced, clinically validated linker technologies.

Linker Technologies Under Review

1. Prototypical Non-Cleavable Aliphatic Linker (Represented by this compound): This class of linkers forms a stable, covalent bond between the antibody and the payload. Drug release is contingent on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1][2][3][4][5] These linkers are characterized by their high plasma stability.[2][3][4]

2. Enzyme-Cleavable Linkers: These linkers are engineered to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within cancer cells.[1][6] A common example is the valine-citrulline (Val-Cit) dipeptide linker.[6] This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6]

3. Hydrophilic Linkers: Often incorporating polyethylene glycol (PEG) chains, these linkers are designed to improve the solubility and pharmacokinetic properties of the ADC.[7][8][9] The increased hydrophilicity can reduce aggregation, decrease plasma clearance, and potentially lead to improved tolerability and efficacy.[7][9]

Performance Comparison

The following tables summarize representative performance data for the different linker technologies. It is crucial to recognize that these values are illustrative and can vary significantly based on the specific antibody, payload, target antigen, and tumor model.

Table 1: In Vitro Performance Characteristics

ParameterPrototypical Non-Cleavable Aliphatic LinkerEnzyme-Cleavable Linker (e.g., Val-Cit)Hydrophilic Linker (e.g., PEG-based)
Plasma Stability (% intact ADC after 7 days) >95%[2][3][4]85-95%[10]>90%
In Vitro Cytotoxicity (IC50, ng/mL) 5-151-102-12
Bystander Effect Low to negligible[3][4]Moderate to High[6]Variable (depends on cleavability)

Table 2: In Vivo Performance Characteristics (Representative Xenograft Model)

ParameterPrototypical Non-Cleavable Aliphatic LinkerEnzyme-Cleavable Linker (e.g., Val-Cit)Hydrophilic Linker (e.g., PEG-based)
Tumor Growth Inhibition (%) 60-80%80-95%70-90%
Maximum Tolerated Dose (mg/kg) 10-155-1015-20[7]
Plasma Half-life (days) 10-147-1012-16

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of its payload in plasma.

Methodology:

  • The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).[11][12]

  • At each time point, an aliquot is taken, and the ADC is captured using an anti-antibody affinity resin (e.g., Protein A).[13]

  • The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker instability or payload release.[11][13]

  • The plasma supernatant can also be analyzed to quantify the amount of released payload.[11]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Target antigen-positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.[14][15][16][17]

  • The cells are then treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.[14]

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.[14][15][16]

  • The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated by plotting cell viability against ADC concentration.[15][16]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.[18][19][20][21]

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[21]

  • The treatment group receives the ADC intravenously, while control groups may receive a vehicle, a non-binding ADC, or the unconjugated antibody.[19][20]

  • Tumor volume and body weight are measured regularly (e.g., twice a week).[19]

  • The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for the treated groups.

Visualizing the Mechanisms and Workflows

ADC Internalization and Payload Release Pathway

The following diagram illustrates the general mechanism of action for an ADC, from binding to the target cell to the intracellular release of the cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Degradation/Cleavage) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

ADC Mechanism of Action
General Experimental Workflow for ADC Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of an ADC, from initial design to in vivo testing.

ADC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Antibody & Payload Selection A2 Linker Design & Synthesis A1->A2 A3 ADC Conjugation A2->A3 B1 Characterization (DAR, Aggregation) A3->B1 Characterize B2 Plasma Stability Assay B1->B2 B3 Cytotoxicity Assay B2->B3 C1 Xenograft Model Efficacy Study B3->C1 Lead Candidate C2 Pharmacokinetics (PK) Analysis C1->C2 C3 Toxicology Studies C2->C3

Preclinical ADC Evaluation Workflow

Conclusion

The choice of linker technology is a multifaceted decision with significant implications for the therapeutic potential of an ADC. While simple non-cleavable aliphatic linkers, as represented by the chemical structure of this compound, offer excellent plasma stability, they may lack the sophisticated release mechanisms and bystander effect of more advanced technologies.[1][2][3][4][5][6] Enzyme-cleavable linkers provide a mechanism for targeted payload release in the tumor microenvironment, which can enhance efficacy.[1][6] Hydrophilic linkers address the challenges of hydrophobicity, often leading to improved pharmacokinetics and tolerability.[7][8][9] The optimal linker strategy is ultimately context-dependent, requiring careful consideration of the antibody, payload, and the specific cancer indication. A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the most promising linker technology for a given ADC candidate.

References

Safety Operating Guide

Personal protective equipment for handling Di-tert-butyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Di-tert-butyl 3,3'-Iminodipropionate (CAS No: 128988-04-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its chemical properties and associated hazards.

PPE Category Recommendation Specifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Butyl rubber gloves are highly recommended due to their excellent resistance to esters and amines. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[1] Thickness: A minimum thickness of 15 mil (0.38 mm) is advised for adequate protection. Inspection: Always inspect gloves for tears, pinholes, or degradation before use.
Eye and Face Protection Safety glasses with side shields or a face shieldStandard: ANSI Z87.1 certified. Rationale: Protects against splashes and airborne droplets. A face shield should be worn in conjunction with safety glasses when there is a significant risk of splashing.[2]
Skin and Body Protection Laboratory coat or chemical-resistant apronMaterial: A standard laboratory coat is sufficient for low-volume handling. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[2]
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesRequirement: To be used in poorly ventilated areas or when the occupational exposure limit is likely to be exceeded. Cartridge Type: Organic Vapor (OV) cartridge.[3] Fit Testing: A quantitative fit test is mandatory before initial use to ensure a proper seal.

Standard Operating Procedure for Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_weigh Weigh/Measure in a Fume Hood prep_vent->handle_weigh Proceed if ventilation is adequate handle_transfer Transfer Using Compatible Equipment handle_weigh->handle_transfer handle_reaction Conduct Reaction in a Closed System (if possible) handle_transfer->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon After experiment completion cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Dispose of Chemical Waste as Hazardous cleanup_ppe->cleanup_waste

Figure 1. Step-by-step workflow for the safe handling of this compound.

Spill and Emergency Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Scenario Immediate Action Follow-up Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Small Spill (<100 mL) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill (>100 mL) Evacuate the immediate area and alert the designated emergency response team.Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

By implementing these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with the handling of this compound, fostering a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 3,3'-Iminodipropionate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl 3,3'-Iminodipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.